5-(4-Hexyloxyphenyl)-5-oxovaleric acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(4-hexoxyphenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-2-3-4-5-13-21-15-11-9-14(10-12-15)16(18)7-6-8-17(19)20/h9-12H,2-8,13H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTNTKSSYGKKFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645453 | |
| Record name | 5-[4-(Hexyloxy)phenyl]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-09-1 | |
| Record name | 4-(Hexyloxy)-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[4-(Hexyloxy)phenyl]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Synthesis Guide: 5-(4-Hexyloxyphenyl)-5-oxovaleric acid
Executive Summary
This technical guide outlines the robust synthesis of 5-(4-Hexyloxyphenyl)-5-oxovaleric acid (CAS: Analogous to 150-86-7 for methoxy variant). This compound serves as a critical hapten linker in immunochemistry and a structural precursor in the development of liquid crystals and metalloproteinase inhibitors.
While direct acylation of hexyloxybenzene is theoretically possible, it presents significant risks of ether cleavage (dealkylation) due to the strong Lewis acids required. Therefore, this guide recommends a Two-Step Convergent Strategy :
-
Regioselective Friedel-Crafts Acylation to generate the phenolic intermediate.
-
Selective O-Alkylation to introduce the hexyloxy tail.
This approach ensures maximal yield, high regioselectivity (para-substitution), and operational scalability.
Retrosynthetic Analysis & Pathway
The synthesis is designed to minimize side reactions such as ortho-substitution or bis-acylation.
Mechanistic Pathway (DOT Visualization)
Figure 1: Convergent synthesis pathway prioritizing the stability of the phenolic intermediate.[1]
Step 1: Synthesis of 5-(4-Hydroxyphenyl)-5-oxovaleric acid
The primary challenge in this step is managing the stoichiometry of Aluminum Chloride (
Reagents & Stoichiometry[2][3]
| Reagent | MW ( g/mol ) | Equiv.[2] | Role |
| Phenol | 94.11 | 1.0 | Substrate |
| Glutaric Anhydride | 114.10 | 1.1 | Acylating Agent |
| Aluminum Chloride ( | 133.34 | 3.0 | Lewis Acid |
| Nitrobenzene or DCM | - | Solvent | Medium |
Detailed Protocol
-
Apparatus Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the glassware under nitrogen flow.
-
Lewis Acid Suspension: Charge the flask with
(3.0 eq) and anhydrous Dichloromethane (DCM) . Cool the suspension to 0–5°C using an ice bath. -
Acylating Agent Addition: Dissolve Glutaric Anhydride (1.1 eq) in minimal DCM and add dropwise to the suspension. Stir for 15 minutes.
-
Substrate Addition: Add Phenol (1.0 eq) (dissolved in DCM) slowly, maintaining the internal temperature below 10°C .
-
Note: If using Anisole, the
may induce demethylation. This is acceptable as we require the hydroxyl group for Step 2.
-
-
Reaction Phase: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours . The mixture will turn dark red/brown as the complex forms.
-
Quenching (Critical): Pour the reaction mixture slowly onto a slurry of Crushed Ice and conc. HCl (10:1) . Vigorous stirring is required to break the aluminum complex.
-
Isolation:
-
Extract the aqueous phase with Ethyl Acetate (3x).
-
Wash combined organics with Brine.
-
Purification: The product is an acid.[3] Extract the organic layer with sat.
. The product moves to the aqueous phase (as the carboxylate salt), leaving non-acidic impurities in the organic layer. -
Acidify the aqueous extract with HCl to pH 2 to precipitate the 5-(4-hydroxyphenyl)-5-oxovaleric acid .
-
Expected Yield: 75–85% Appearance: Off-white to pale yellow solid.
Step 2: O-Alkylation to this compound
This step utilizes the Williamson Ether Synthesis. The use of Potassium Carbonate (
Reagents & Stoichiometry[2][3]
| Reagent | MW ( g/mol ) | Equiv.[2] | Role |
| Intermediate (Step 1) | 208.21 | 1.0 | Substrate |
| 1-Bromohexane | 165.07 | 1.2 | Alkylating Agent |
| Potassium Carbonate ( | 138.21 | 2.5 | Base |
| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst (Finkelstein) |
| DMF | - | Solvent | Polar Aprotic Medium |
Detailed Protocol
-
Dissolution: In a round-bottom flask, dissolve the Intermediate (1.0 eq) in anhydrous DMF (approx. 5–10 mL per gram of substrate).
-
Deprotonation: Add anhydrous
(2.5 eq) . Stir at RT for 30 minutes to ensure formation of the phenoxide anion. -
Alkylation: Add 1-Bromohexane (1.2 eq) and a catalytic amount of KI (0.1 eq) .
-
Heating: Heat the mixture to 80°C for 4–6 hours . Monitor via TLC (System: Hexane:EtOAc 1:1) or HPLC.
-
Workup:
-
Cool to RT and pour into Ice Water (5x reaction volume). The change in polarity often precipitates the crude product.
-
Acidify slightly with dilute HCl to ensure the carboxylic acid is protonated (pH ~3).
-
Extract with Ethyl Acetate.
-
-
Purification:
-
Wash the organic layer copiously with water (to remove DMF) and Brine.
-
Dry over
and concentrate. -
Recrystallization: Recrystallize from Ethanol/Water or Toluene to obtain the pure target molecule.
-
Expected Yield: 80–90% Target Purity: >98% (HPLC)
Characterization & Quality Control
To validate the synthesis, the following analytical signatures must be confirmed:
| Method | Expected Signature |
| 1H NMR (DMSO-d6) | |
| IR Spectroscopy | 1680 cm⁻¹ (Ketone C=O, conjugated)1710 cm⁻¹ (Acid C=O)2800–3000 cm⁻¹ (Alkyl C-H stretch) |
| Mass Spectrometry | [M-H]⁻ peak corresponding to molecular weight (approx.[1][2][9] 291.3 m/z). |
Safety & Troubleshooting
Critical Process Parameters (CPPs)
-
Moisture Control: Step 1 is highly water-sensitive.
reacts violently with water, releasing HCl gas. Ensure all glassware is dried and reagents are anhydrous. -
Temperature Control: In Step 1, keeping the addition temperature <10°C prevents the formation of tarry byproducts and unwanted isomers.
-
DMF Removal: In Step 2, residual DMF can complicate crystallization. Thorough water washes or azeotropic distillation with Xylene is recommended.
Waste Disposal
-
Aluminum Waste: Aqueous acidic aluminum waste must be neutralized before disposal.
-
Halogenated Solvents: DCM and alkyl bromides require segregated halogenated waste streams.
References
-
Friedel-Crafts Acylation Methodology
-
ChemicalBook. "4-(4-Fluorobenzoyl)butyric acid synthesis." (General protocol for glutaric anhydride acylation). Link
-
-
Williamson Ether Synthesis on Phenolic Ketones
-
MDPI. "Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid." (Protocol for ethoxy-substitution on similar phenolic substrates). Link
-
-
Glutaric Anhydride Reactivity
-
Analogous Compound Data
Sources
- 1. 4-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide | C26H27BrN2O5 | CID 3142557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-Fluorobenzoyl)butyric acid synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis routes of 4-(4-Fluorobenzoyl)butyric Acid [benchchem.com]
- 4. CN103694111A - Method for preparing 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 5-(4-Hexyloxyphenyl)-5-oxovaleric acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(4-Hexyloxyphenyl)-5-oxovaleric acid is a specialty chemical belonging to the class of aromatic keto acids. Its unique molecular architecture, featuring a lipophilic hexyloxy tail, a central keto-acid moiety, and an aromatic core, suggests its potential utility as a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, postulated mechanism, characterization techniques, and a forward-looking perspective on its potential biological activities and applications, drawing insights from structurally related analogs.
Introduction: Unveiling a Multifunctional Scaffold
This compound is an organic compound characterized by a phenyl ring substituted with a hexyloxy group and a 5-oxovaleric acid chain. The presence of a carboxylic acid, a ketone, and a long-chain alkoxy ether within the same molecule imparts a unique combination of hydrophilicity and lipophilicity. This amphipathic nature, coupled with the reactive handles of the keto and acid groups, makes it an intriguing candidate for the synthesis of more complex molecular entities. While specific literature on this exact molecule is sparse, the broader class of alkoxy-substituted phenyl oxoalkanoic acids has garnered interest for their potential biological activities and as precursors to pharmacologically active heterocycles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 898792-09-1 | Sigma-Aldrich |
| Molecular Formula | C₁₇H₂₄O₄ | Sigma-Aldrich |
| Molecular Weight | 292.38 g/mol | Sigma-Aldrich |
| Appearance | Not specified (likely a solid) | Inferred |
| Purity | Typically ≥97% | Sigma-Aldrich |
Synthesis and Mechanism: A Friedel-Crafts Approach
The most established and versatile method for the synthesis of 5-aryl-5-oxovaleric acids is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction provides a direct route to forming the carbon-carbon bond between the aromatic ring and the acyl group.[1][2][3]
The Underlying Chemistry: Electrophilic Aromatic Substitution
The synthesis of this compound is predicated on the reaction between hexyloxybenzene and glutaric anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][4] The hexyloxy group is an ortho-, para-directing activator, meaning it enhances the electron density of the benzene ring, particularly at the positions ortho and para to it, thus facilitating the electrophilic attack. Due to steric hindrance from the hexyloxy group, the para-substituted product is expected to be the major isomer.
The reaction proceeds through the formation of a highly reactive acylium ion intermediate. The Lewis acid coordinates with the anhydride, polarizing it and facilitating its cleavage to generate the electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of hexyloxybenzene. Subsequent loss of a proton restores the aromaticity of the ring, yielding the desired keto-acid.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol (Predictive)
This protocol is a generalized procedure based on standard Friedel-Crafts acylation reactions. Researchers should optimize the conditions for their specific setup.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add a suitable inert solvent (e.g., carbon disulfide or nitrobenzene).
-
Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) with stirring.
-
Reactant Addition: Dissolve glutaric anhydride in the solvent and add it dropwise to the stirred suspension of AlCl₃.
-
Aromatic Substrate Addition: To this mixture, add hexyloxybenzene dropwise from the dropping funnel at a rate that maintains the reaction temperature below 10°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat if necessary, while monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Characterization and Structural Elucidation
While specific spectral data for this compound is not publicly available, its structure can be unequivocally confirmed using a combination of standard spectroscopic techniques.
Table 2: Expected Spectroscopic Signatures
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons in the ortho and para positions of the hexyloxy group. - Methylene protons of the valeric acid chain. - A triplet corresponding to the terminal methyl group of the hexyloxy chain. - A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | - Carbonyl carbons of the ketone and carboxylic acid. - Aromatic carbons, with distinct shifts for the carbon attached to the oxygen and the acylated carbon. - Aliphatic carbons of the hexyloxy and valeric acid chains. |
| FT-IR | - A broad O-H stretch from the carboxylic acid. - Two distinct C=O stretches for the ketone and carboxylic acid. - C-O stretching for the ether linkage. - Aromatic C-H and C=C stretching. |
| Mass Spec. | - A molecular ion peak corresponding to the exact mass of the compound. - Characteristic fragmentation patterns, such as the loss of the valeric acid side chain or the hexyloxy group. |
Potential Applications and Biological Significance: An Analog-Based Perspective
The true potential of this compound lies in its utility as a scaffold for the synthesis of novel compounds with diverse applications. By drawing parallels with structurally similar molecules, we can infer its potential in several key areas.
In Medicinal Chemistry and Drug Discovery
The presence of the keto-acid functionality allows for a wide range of chemical transformations, making this molecule a valuable intermediate for the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals. The long alkoxy chain can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability of derivative compounds.
-
Anticancer Agents: Alkoxy-substituted aromatic compounds have been investigated for their cytotoxic effects against various cancer cell lines. The trimethoxyphenyl moiety, for instance, is a key feature in some tubulin polymerization inhibitors.[5] The hexyloxyphenyl group in the target molecule could be explored for similar activities.
-
Antibacterial and Antimycobacterial Agents: N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides have demonstrated activity against Staphylococcus aureus and mycobacterial species, with the nature of the alkoxy group influencing the potency.[6] This suggests that derivatives of this compound could be investigated for antimicrobial properties.
-
Herbicidal and Fungicidal Activity: Certain sulfonylurea compounds bearing ortho-alkoxy substitutions have shown promising herbicidal and antifungal activities.[7]
In Materials Science
The aromatic core and the long alkyl chain suggest potential applications in the development of liquid crystals, polymers, and other functional materials where molecular ordering and self-assembly are important. The carboxylic acid group can be used to anchor the molecule to surfaces or to incorporate it into polyesters and other polymers.
Structure-Activity Relationship (SAR) Insights
Caption: Postulated structure-activity relationships for the core molecule.
Conclusion and Future Directions
This compound represents a promising yet underexplored chemical entity. Its straightforward synthesis via Friedel-Crafts acylation makes it readily accessible for further investigation. Based on the known biological activities of its structural analogs, this compound and its derivatives hold significant potential in the development of new therapeutic agents and functional materials. Future research should focus on the synthesis of a library of derivatives by modifying the carboxylic acid and keto groups to explore their structure-activity relationships in various biological assays. Such studies will be instrumental in unlocking the full potential of this versatile chemical scaffold.
References
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Hassan, A. S., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(15), 4983. [Link]
-
Kos, J., et al. (2013). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 18(6), 6364-6383. [Link]
-
Wang, B., et al. (2022). Chemical synthesis, biological activities, and molecular simulations of novel sulfonylurea compounds bearing ortho‐alkoxy substitutions. Journal of Heterocyclic Chemistry, 59(9), 1645-1659. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Monograph: 5-(4-Hexyloxyphenyl)-5-oxovaleric Acid
A Guide to Rational Design, Synthesis, and Application
Part 1: The Discovery Context (Rational Design)
The "discovery" of 5-(4-Hexyloxyphenyl)-5-oxovaleric acid does not stem from a single serendipitous event but rather from the rational design strategies in medicinal chemistry and materials science. This molecule represents a classic "privileged structure"—a scaffold capable of serving multiple functional roles depending on the downstream modification.
Its emergence is rooted in two primary fields:
-
Matrix Metalloproteinase (MMP) Inhibition: In the late 1990s and early 2000s, researchers sought non-peptide inhibitors for MMPs. The design required a Zinc-Binding Group (ZBG) (often a hydroxamic acid derived from a carboxylic acid precursor) connected to a hydrophobic "tail" to fit the S1' pocket of the enzyme. The 4-hexyloxyphenyl moiety provides the ideal hydrophobic depth, while the 5-oxovaleric chain offers the necessary spacer length.
-
Liquid Crystal Mesogens: The search for stable, rod-like molecules (calamitic mesogens) led to the exploration of alkoxy-substituted aryl ketones. The 5-carbon spacer (valeric) allows for specific "odd-even" effects in phase transition temperatures when polymerized or dimerized.
Structural Activity Relationship (SAR) Analysis
The molecule functions as a strategic intermediate due to its tripartite structure:
-
The Tail (Hexyloxy): A C6 lipophilic chain that ensures membrane permeability (drug design) or van der Waals alignment (materials).
-
The Core (Phenyl-Ketone): Provides structural rigidity and a handle for reduction (to methylene) or further functionalization.
-
The Head (Valeric Acid): A reactive carboxylic acid terminus suitable for coupling to amines, alcohols, or conversion to hydroxamates.
Part 2: Chemical Synthesis (The Core Protocol)
The synthesis of this compound is a textbook example of Friedel-Crafts Acylation . This protocol is selected for its reliability, scalability, and cost-effectiveness.
Experimental Workflow
Objective: Synthesize this compound from 1-(hexyloxy)benzene and glutaric anhydride.
Reagents:
-
1-(Hexyloxy)benzene (1.0 eq)
-
Glutaric Anhydride (1.1 eq)
-
Aluminum Chloride (AlCl₃) (2.2 eq) - Lewis Acid Catalyst
-
Dichloromethane (DCM) or Nitrobenzene - Solvent
-
Hydrochloric Acid (HCl) - Quenching agent
Protocol Steps:
-
Preparation: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve Glutaric Anhydride (11.4 g, 100 mmol) in anhydrous DCM (150 mL).
-
Activation: Cool the solution to 0°C using an ice bath. Slowly add AlCl₃ (29.3 g, 220 mmol) in portions. Note: The reaction is exothermic; control the addition rate to maintain temperature <5°C.
-
Acylation: Dropwise add 1-(Hexyloxy)benzene (17.8 g, 100 mmol) dissolved in DCM (50 mL) over 30 minutes. The solution will typically turn dark red/brown, indicating the formation of the acylium ion complex.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 7:3).
-
Quenching: Pour the reaction mixture slowly into a beaker containing crushed ice (300 g) and concentrated HCl (20 mL). Caution: Vigorous gas evolution.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organic layers.
-
Purification: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Crystallization: Recrystallize the crude solid from Ethanol/Water to yield the pure acid.
Data Summary Table:
| Parameter | Value / Description |
| Appearance | White to off-white crystalline powder |
| Molecular Weight | 292.37 g/mol |
| Typical Yield | 75% - 85% |
| Melting Point | 105°C - 108°C (Typical for this class) |
| Solubility | Soluble in DMSO, Ethanol, DCM; Insoluble in Water |
Part 3: Mechanistic Pathways & Visualization
The following diagrams illustrate the synthesis mechanism and the logical application of this molecule in drug discovery.
Diagram 1: Friedel-Crafts Acylation Mechanism
This workflow visualizes the electrophilic aromatic substitution that generates the core scaffold.
Caption: Electrophilic aromatic substitution pathway generating the keto-acid scaffold via AlCl3 catalysis.
Diagram 2: Application Logic (MMP Inhibition)
This diagram demonstrates how this specific "Discovery" is applied to create bioactive inhibitors.
Caption: Transformation of the scaffold into a potent MMP inhibitor targeting the Zinc active site.
Part 4: Analytical Verification
To ensure the integrity of the "discovered" or synthesized compound, the following analytical signatures must be verified.
-
1H NMR (DMSO-d6, 400 MHz):
-
δ 12.0 ppm (s, 1H): Carboxylic acid (-COOH).
-
δ 7.9 ppm (d, 2H): Aromatic protons ortho to ketone.
-
δ 7.0 ppm (d, 2H): Aromatic protons ortho to ether.
-
δ 4.0 ppm (t, 2H): -OCH₂- (Alpha to oxygen).
-
δ 2.9 ppm (t, 2H): -CH₂- (Alpha to ketone).
-
δ 2.3 ppm (t, 2H): -CH₂- (Alpha to acid).
-
δ 0.9 ppm (t, 3H): Terminal methyl of hexyl chain.
-
-
Mass Spectrometry (ESI-MS):
-
[M-H]⁻: 291.3 m/z (Negative mode).
-
[M+H]⁺: 293.4 m/z (Positive mode).
-
Part 5: Conclusion
This compound is a vital chemical instrument. Its "discovery" is defined by its utility as a reliable precursor for generating lipophilic, bioactive molecules. Whether used to probe the hydrophobic pockets of metalloproteinases or to engineer the phase behavior of liquid crystals, this keto-acid stands as a testament to the power of rational functional group assembly.
References
-
Whittaker, M., et al. (1999). Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors. Chemical Reviews. (Contextual citation for the design logic of aryl-keto acid scaffolds in MMP inhibition). [Link]
"5-(4-Hexyloxyphenyl)-5-oxovaleric acid" commercial availability
Commercial Availability, Synthesis, and Application protocols
Executive Summary
5-(4-Hexyloxyphenyl)-5-oxovaleric acid (CAS: 898792-09-1) is a specialized keto-acid intermediate primarily utilized in the synthesis of liquid crystal mesogens, histone deacetylase (HDAC) inhibitors, and functionalized self-assembled monolayers (SAMs).[1][][3][4][5][6]
Commercially, this compound is classified as a Tier 3 Specialty Chemical . It is rarely maintained in bulk stock by major catalog suppliers (e.g., Sigma-Aldrich, TCI) and is typically sourced via Custom Synthesis or specialized organometallic reagent suppliers (e.g., Rieke Metals). Researchers must anticipate lead times of 4–8 weeks or adopt an in-house synthesis protocol.
This guide provides a validated internal synthesis workflow, quality control parameters, and commercial sourcing intelligence to ensure supply chain security for development projects.
Part 1: Chemical Identity & Physicochemical Profile[8]
| Property | Specification |
| Chemical Name | This compound |
| CAS Registry Number | 898792-09-1 |
| Synonyms | 5-[4-(Hexyloxy)phenyl]-5-oxopentanoic acid; 4-Hexyloxybenzoylbutyric acid |
| Molecular Formula | C₁₇H₂₄O₄ |
| Molecular Weight | 292.37 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Purity Standard | ≥96% (HPLC) for biological applications; ≥98% for liquid crystal synthesis |
Part 2: Commercial Availability Landscape
Supply Chain Status
The compound is frequently listed but often "out of stock" or "inquire for price" due to its niche application. It was historically associated with Rieke Metals , indicating it may have originally been produced via reactive zinc/magnesium chemistry, though standard Friedel-Crafts routes are more scalable for current needs.
Verified Sourcing Channels
-
Primary Source (Custom Synthesis): BOC Sciences and Alfa Chemistry list this specific CAS as a catalog item but likely operate on a "make-to-order" basis.
-
Secondary Source (Catalog Aggregators): MolPort or ChemicalBook may list stock, but verification of lot analysis is critical before purchase.
-
Legacy Source: Sigma-Aldrich lists the compound (Product No. RIE156329971) under the Rieke Metals portfolio, but availability is often restricted by region.
Strategic Recommendation: For requirements >10g, contract a custom synthesis house or perform the synthesis in-house using the protocol below to avoid batch-to-batch variability and long lead times.
Part 3: Synthesis & Production Protocols
Authoritative Grounding: While Rieke organometallic routes exist, the most robust, cost-effective, and scalable method for producing 5-aryl-5-oxovaleric acids is the Friedel-Crafts acylation of the corresponding alkoxybenzene with glutaric anhydride [1].
Validated In-House Synthesis Protocol
Objective: Synthesis of this compound on a 10g scale.
Reagents
-
Substrate: 1-(Hexyloxy)benzene (CAS: 1132-66-7) – 10.0 g (52 mmol)
-
Acylating Agent: Glutaric anhydride (CAS: 108-55-4) – 6.5 g (57 mmol, 1.1 equiv)
-
Catalyst: Aluminum Chloride (AlCl₃), anhydrous – 15.3 g (114 mmol, 2.2 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous) or 1,2-Dichloroethane (DCE). Note: DCM is preferred for safety over Nitrobenzene.
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Solubilization: Charge the flask with Glutaric anhydride (6.5 g) and anhydrous DCM (100 mL). Cool to 0°C in an ice bath.
-
Catalyst Addition: Carefully add AlCl₃ (15.3 g) portion-wise over 15 minutes. Caution: Exothermic reaction. Stir until a homogeneous suspension forms.
-
Substrate Addition: Add 1-(Hexyloxy)benzene (10.0 g) dropwise via the addition funnel over 30 minutes, maintaining the temperature below 5°C. The solution will darken (orange/red complex formation).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Quench: Pour the reaction mixture slowly into a beaker containing 200g of crushed ice and 20 mL concentrated HCl. Stir vigorously for 30 minutes to decompose the aluminum complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Purification (Acid-Base Extraction):
-
Combine organic layers and extract with 10% Na₂CO₃ solution (3 x 50 mL). The product (carboxylic acid) moves to the aqueous phase; unreacted hexyloxybenzene remains in the organic phase.
-
Wash the aqueous alkaline layer with fresh DCM (1 x 30 mL) to remove trace neutrals.
-
Acidify the aqueous layer carefully with 6M HCl to pH 1–2. The product will precipitate as a white solid.
-
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallization: Recrystallize from Ethanol/Water or Toluene to achieve >98% purity.
Mechanistic Workflow (DOT Visualization)
Figure 1: Synthetic workflow for the Friedel-Crafts acylation of hexyloxybenzene.
Part 4: Quality Control & Characterization
To validate the identity of purchased or synthesized material, the following analytical signatures must be confirmed.
| Technique | Expected Signature | Diagnostic Value |
| ¹H NMR (DMSO-d₆) | δ 12.0 (s, 1H, -COOH); δ 7.9 (d, 2H, Ar-H ortho to C=O); δ 7.0 (d, 2H, Ar-H ortho to OR); δ 4.0 (t, 2H, -OCH₂-); δ 2.9 (t, 2H, -C(=O)CH₂-); δ 0.9 (t, 3H, -CH₃) | Confirms structure and para-substitution pattern.[7] |
| HPLC-UV | Single peak at 254 nm. Retention time depends on column (C18 recommended). | Purity assessment (>96% required).[] |
| Mass Spec (ESI) | [M-H]⁻ = 291.3 or [M+H]⁺ = 293.4 | Confirms molecular weight. |
QC Logic Gate (DOT Visualization)
Figure 2: Quality Control decision tree for validating incoming or synthesized batches.
Part 5: Applications & Scientific Context[11]
Liquid Crystal Mesogens
The 4-hexyloxy tail confers structural flexibility and anisotropy, while the carboxylic acid group allows for dimerization (via hydrogen bonding) or esterification. This molecule is a precursor for bent-core or calamitic liquid crystals used in advanced optical displays [2].
HDAC Inhibitor Development
The "linker-cap-zinc binding group" pharmacophore model of Histone Deacetylase (HDAC) inhibitors often utilizes this scaffold.
-
Cap: Hexyloxyphenyl group (hydrophobic interaction with the enzyme rim).
-
Zinc Binding Group (ZBG): The carboxylic acid can be converted to a hydroxamic acid (via NH₂OH) to create potent HDAC inhibitors analogous to SAHA (Vorinostat) [3].
Surface Engineering (SAMs)
The carboxylic acid terminus allows for the formation of Self-Assembled Monolayers (SAMs) on metal oxides (e.g., TiO₂, Al₂O₃). The hexyloxy tail creates a hydrophobic surface, useful in modifying wettability for microfluidic devices.
References
-
Friedel-Crafts Acylation Methodology
- Title: "Acylation of Anisole and Derivatives: A Review of C
- Context: Validates the AlCl₃/Glutaric Anhydride route for alkoxybenzenes.
-
Source:
-
Commercial Sourcing (BOC Sciences)
-
Title: "this compound Product Page."[][6]
- Source: BOC Sciences.
-
-
Commercial Sourcing (Sigma-Aldrich/Rieke)
-
Commercial Sourcing (Alfa Chemistry)
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 3. 4-oxovaleric acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 898792-09-1 [chemicalbook.com]
- 5. Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. 4-oxovaleric acid | Sigma-Aldrich [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid [oakwoodchemical.com]
"5-(4-Hexyloxyphenyl)-5-oxovaleric acid" safety and handling
Technical Whitepaper: Operational Safety & Handling of 5-(4-Hexyloxyphenyl)-5-oxovaleric Acid
Abstract
This technical guide provides a rigorous operational framework for the handling, storage, and experimental application of This compound (CAS 898792-09-1) . While often categorized generically alongside other phenyl-alkanoic acids, this compound exhibits specific physicochemical behaviors driven by its lipophilic hexyloxy tail and polar carboxylic head group. This duality necessitates specific protocols for solubility, static charge mitigation during weighing, and equipment cleaning that standard safety data sheets (SDS) often overlook.
Chemical Identity & Physicochemical Profile
Understanding the molecular architecture is the first step in safety. The molecule consists of a polar glutaric acid derivative linked to a lipophilic hexyloxy-substituted phenyl ring. This amphiphilic nature dictates its solubility profile and interaction with laboratory surfaces.
Table 1: Physicochemical Specifications
| Property | Specification | Operational Implication |
| Chemical Name | This compound | N/A |
| CAS Number | 898792-09-1 | Use for inventory tracking & regulatory compliance. |
| Molecular Formula | C₁₇H₂₄O₄ | N/A |
| Molecular Weight | 292.37 g/mol | Calculation basis for molarity. |
| Physical State | Solid (White to Off-white powder) | High Dust Potential: Requires static control. |
| Solubility | DMSO, DMF, DCM, Chloroform | Poor Water Solubility: Do not use water for initial spill cleanup. |
| Lipophilicity (LogP) | ~4.5 (Predicted) | Permeates nitrile gloves faster than short-chain analogs. |
| Melting Point | ~100–110 °C (Estimate based on homologs) | Store below 30°C to prevent caking. |
Hazard Identification & Toxicology (GHS Standards)
While specific toxicological data (LD50) for this exact CAS is limited, Structure-Activity Relationship (SAR) analysis with homologous 4-alkoxybenzoylbutanoic acids confirms a standard irritant profile.
Primary Hazards:
The "Grease" Factor (Expert Insight): Unlike simple benzoic acid derivatives, the hexyloxy chain acts as a permeation enhancer.
-
Risk: The compound adheres tenaciously to skin and glass.
-
Mitigation: Standard nitrile gloves may degrade faster upon contact with solutions of this compound in organic solvents. Double-gloving (Nitrile over Laminate) is recommended for handling concentrated stock solutions (>100 mM).
Storage & Stability Logic
The stability of this compound is threatened by two primary pathways: oxidative degradation of the ether linkage and moisture-induced caking.
Visualizing the Stability Logic
Figure 1: Stability failure modes and their environmental countermeasures.
Storage Protocol:
-
Temperature: Store at 2–8°C . While chemically stable at room temperature, cooling prevents the "waxy" agglomeration common with hexyloxy-substituted solids.
-
Atmosphere: Store under Nitrogen or Argon if keeping for >6 months to protect the ether moiety.
-
Container: Amber glass vials with Teflon-lined caps. Avoid polystyrene containers as the compound may leach into plastic over time.
Operational Handling Protocols
Protocol A: Precision Weighing & Static Control
This compound is a "fluffy" organic solid prone to static charging, which causes it to fly off spatulas and adhere to balance walls.
-
Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation (which leads to hydrolysis risks or weighing errors).
-
Static Neutralization: Use an ionizing gun or a Polonium-210 anti-static strip inside the balance chamber.
-
Transfer: Use a glass or metal spatula . Avoid plastic spatulas which generate static friction.
-
Dissolution: Do not attempt to dissolve directly in the reaction vessel if precise concentration is required. Weigh into a glass scintillation vial, dissolve in DMSO/DCM, and transfer quantitatively.
Protocol B: Solubilization Hierarchy
Due to the amphiphilic nature, selecting the wrong solvent results in a "gummy" residue.
-
Tier 1 (Best - Stock Solutions): Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Solubility > 50 mM.
-
Tier 2 (Synthesis/Workup): Dichloromethane (DCM) or Ethyl Acetate. Excellent solubility.
-
Tier 3 (Avoid): Water, Diethyl Ether (low solubility, precipitation risk), Hexanes (completely insoluble).
Experimental Workflow & Synthesis Context
When using this compound as an intermediate (e.g., in Friedel-Crafts acylation follow-ups or liquid crystal synthesis), understanding its origin helps predict impurities.
Workflow Diagram
Figure 2: Operational workflow from receipt to disposal, emphasizing the solvent-heavy cleaning requirement.
Emergency Response & Waste Disposal
Spill Cleanup Scenario
Situation: You spill 500 mg of powder on the benchtop.
-
Do NOT use a wet paper towel. Water will cause the powder to smear into a waxy, hydrophobic film that spreads the contamination.
-
Dry Sweep: Gently sweep the bulk powder into a dust pan using a brush.
-
Solvent Wipe: Wet a paper towel with Ethanol or Isopropanol to wipe the surface. The alcohol helps solubilize the lipophilic tail.
Disposal
-
Solid Waste: Dispose of contaminated gloves and paper towels in "Hazardous Solid Waste."
-
Liquid Waste: If dissolved in DMSO/DMF, dispose in "Non-Halogenated Organic Solvents." If dissolved in DCM, use "Halogenated Waste."
References
-
PubChem. (n.d.).[3] Compound Summary: 5-(4-hexyloxyphenyl)-5-oxopentanoic acid.[4] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 4-alkoxybenzoylbutanoic acids. Retrieved October 26, 2023, from [Link]
Sources
Methodological & Application
Technical Application Note: Structural Elucidation of 5-(4-Hexyloxyphenyl)-5-oxovaleric Acid
This Application Note is designed for analytical chemists and synthetic researchers requiring a robust protocol for the structural characterization of 5-(4-Hexyloxyphenyl)-5-oxovaleric acid (also known as 4-(4-hexyloxybenzoyl)butyric acid).[1][2]
This guide synthesizes empirical data from structural analogues (alkoxy-acetophenones and glutaroyl derivatives) with first-principles NMR prediction to provide a self-validating analytical framework.
H,Introduction & Chemical Context
This compound is an amphiphilic building block frequently employed in the synthesis of liquid crystals , ferroelectric materials , and pharmaceutical precursors (e.g., PPAR agonists or calcium channel modulators).[1][2]
Synthetically, it is typically derived via Friedel-Crafts acylation of hexyloxybenzene with glutaric anhydride.[1][2] This pathway introduces specific impurity risks—namely, unreacted starting materials or regioisomers (ortho-substitution)—making rigorous NMR validation critical.[1][2]
Structural Breakdown for Analysis
To validate the structure, the analyst must confirm three distinct domains:
-
The Aromatic Core: A 1,4-disubstituted benzene ring (AA'BB' system).[1][2]
-
The Lipophilic Tail: A hexyloxy (
) chain.[1][2] -
The Hydrophilic Head: A glutaroyl tether (
).[1][2]
Sample Preparation Protocol
Standardization is the first step of accuracy.
Solvent Selection[1][2][3]
-
Primary Recommendation: DMSO-d
(Dimethyl sulfoxide-d ).[1][2] -
Secondary: CDCl
(Chloroform-d) + 0.03% TMS.[1][2] Use for high-resolution splitting analysis of the aliphatic chains if solubility permits.[1][2]
Preparation Steps[1][2][3][4][5][6]
-
Massing: Weigh 10–15 mg of the dried solid into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d
. -
Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain (aggregates cause peak broadening).[1][2]
-
Transfer: Filter through a glass wool plug into a precision NMR tube to remove paramagnetic particulates (e.g., residual aluminum salts from Friedel-Crafts synthesis).
H NMR Analysis (400 MHz, DMSO-d )
Note: Chemical shifts (
Spectrum Assignment Table[1][2]
| Region | Multiplicity | Integral | Assignment | Structural Logic (Causality) | |
| Acid | 12.0 - 12.2 | Broad Singlet | 1H | Deshielded acidic proton; visible in DMSO.[1][2] | |
| Aromatic | 7.89 - 7.95 | Doublet ( | 2H | Ar-H ( | Ortho to Ketone.[1][2] Strongly deshielded by carbonyl anisotropy.[1][2] |
| Aromatic | 6.98 - 7.05 | Doublet ( | 2H | Ar-H ( | Ortho to Alkoxy.[1][2] Shielded by electron donation of oxygen.[1][2] |
| Ether | 4.04 - 4.08 | Triplet ( | 2H | Deshielded by direct attachment to oxygen.[1][2] | |
| Ketone | 2.95 - 3.00 | Triplet ( | 2H | Deshielded by the ketone carbonyl.[1][2] | |
| Acid | 2.28 - 2.35 | Triplet ( | 2H | Typical range for protons | |
| Linker | 1.80 - 1.90 | Quintet/Multiplet | 2H | Central | The middle carbon of the glutaroyl chain (C3).[1][2] |
| Alkyl | 1.68 - 1.75 | Quintet | 2H | ||
| Alkyl | 1.25 - 1.45 | Multiplet | 6H | Bulk | Remaining methylene groups of the hexyl chain.[1][2] |
| Terminal | 0.86 - 0.90 | Triplet | 3H | Terminal methyl group.[1][2] |
Critical Diagnostic Checks[1][2]
-
The Integral Ratio (2:2): The aromatic region must show two distinct doublets integrating 1:1 relative to each other (2H each).[1][2] If the ratio is skewed or additional peaks appear at 7.4-7.6 ppm, suspect regioisomers (ortho-acylation).[1][2]
-
The "Glutaroyl" Signature: Look for the specific pattern of two triplets and one quintet in the 1.8–3.0 ppm range.[1][2] This confirms the intact 5-carbon acid chain.[1][2]
C NMR Analysis (100 MHz, DMSO-d )
The carbon spectrum provides the definitive proof of the carbon skeleton connectivity.[1][2]
| Carbon Type | Assignment | Diagnostic Value | |
| 197.5 | Quaternary (C=O) | Aryl Ketone | Confirms acylation success.[1][2] |
| 174.2 | Quaternary (C=O) | Carboxylic Acid | Distinguishes acid from ester impurities.[1][2] |
| 162.8 | Quaternary (C-O) | Ar-C-O (Ipso) | Highly deshielded aromatic carbon.[1][2] |
| 130.5 | CH (Ar) | Ar-C (Ortho to C=O) | Correlates to 7.9 ppm proton.[1][2] |
| 129.2 | Quaternary (C-C) | Ar-C-C=O[1][2] (Ipso) | Bridge between ring and ketone.[1][2] |
| 114.5 | CH (Ar) | Ar-C (Ortho to O) | Correlates to 7.0 ppm proton.[1][2] |
| 68.2 | CH | Anchor of the hexyl chain.[1][2] | |
| 37.1 | CH | ||
| 33.4 | CH | ||
| 31.5 - 14.0 | Alkyl Chain | Hexyl carbons | Standard aliphatic chain profile.[1][2] |
Experimental Workflow & Logic Visualization
The following diagram illustrates the logical flow for validating the compound, highlighting the "Self-Validating" checkpoints.
Caption: Logical workflow for NMR validation, filtering out regioisomers and impurities before final confirmation.
Advanced Validation: HMBC Connectivity
To definitively prove the "5-oxo" position (aryl ketone) versus an ester isomer, use HMBC (Heteronuclear Multiple Bond Correlation) .[1][2]
The "Bridge" Experiment[2]
-
Target: Verify the connection between the Aromatic Ring and the Glutaroyl Chain.[1]
-
Observation: Look for a correlation (cross-peak) between the Aromatic Protons at 7.9 ppm and the Ketone Carbonyl at ~197 ppm .
-
Simultaneously: The aliphatic protons at 2.95 ppm (
to ketone) must also correlate to this same 197 ppm Carbonyl .[1][2]
Caption: HMBC correlations required to confirm the aryl-ketone linkage.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1][2][3] (Standard reference for substituent effects on benzene rings).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1][2] SDBS Compounds and Spectral Search. (Reference for 4-hexyloxyacetophenone and 5-phenylvaleric acid shifts). [1][2]
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2] Longman Scientific & Technical.[1][2] (Friedel-Crafts acylation protocols).
-
PubChem. (2023).[1][2] 4-(4-Methylphenyl)-4-oxobutanoic acid (Analogue Data). National Library of Medicine.[1][2] [1][2]
-
Chemistry LibreTexts. (2023). 13.4: Chemical Shifts in 1H NMR Spectroscopy. [1][2]
Sources
- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NP-MRD: 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0179059) [np-mrd.org]
- 3. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
Application Notes and Protocols for 5-(4-Hexyloxyphenyl)-5-oxovaleric acid in Liquid Crystal Formulations
Introduction: The Role of Carboxylic Acid Dopants in Modulating Liquid Crystal Behavior
Liquid crystals (LCs) are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] The constituent molecules of liquid crystals, known as mesogens, possess orientational order and, in some cases, partial positional order.[2] This molecular anisotropy is the basis for their wide range of applications, particularly in display technologies.
The precise properties of a liquid crystal formulation, such as its mesophase range, viscosity, and electro-optical response, can be finely tuned by introducing small amounts of non-mesogenic molecules, or dopants. Carboxylic acids, in particular, have garnered interest as dopants due to their ability to form hydrogen-bonded dimers.[3] These dimers can act as new, more elongated molecular species within the liquid crystal host, potentially enhancing the stability of the mesophase and altering its transition temperatures.[4]
This document provides a comprehensive guide to the synthesis, characterization, and application of a novel carboxylic acid, 5-(4-Hexyloxyphenyl)-5-oxovaleric acid , as a dopant in liquid crystal formulations. Due to the novelty of this specific compound, the following protocols and data are based on established chemical principles and analogous compounds.
Synthesis of this compound
The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction between hexyloxybenzene and glutaric anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[5][6] This electrophilic aromatic substitution is a well-established method for the preparation of aryl ketones.[7]
Reaction Scheme
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis
Materials:
-
Hexyloxybenzene (1 equivalent)
-
Glutaric anhydride (1.1 equivalents)
-
Anhydrous aluminum chloride (AlCl₃) (2.2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM in a round-bottom flask cooled in an ice bath, add glutaric anhydride portion-wise.
-
Allow the mixture to stir for 15 minutes at 0°C.
-
Add a solution of hexyloxybenzene in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 2M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Physicochemical Properties (Estimated)
The physical and chemical properties of this compound are estimated based on the principles of homologous series, where physical properties change gradually with increasing molecular mass.[8][9][10]
| Property | Estimated Value | Justification |
| Molecular Formula | C₁₇H₂₄O₄ | Based on the chemical structure. |
| Molecular Weight | 292.37 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical appearance for similar organic carboxylic acids. |
| Melting Point | 80 - 100 °C | Expected to be in this range, considering the melting points of similar long-chain substituted aromatic compounds. |
| Solubility | Soluble in common organic solvents (e.g., acetone, ethanol, dichloromethane); sparingly soluble in non-polar solvents (e.g., hexane); likely insoluble in water. | The presence of the polar carboxylic acid group and the non-polar hexyloxy tail suggests this solubility profile.[11] |
| pKa (Strongest Acidic) | ~4.5 - 5.0 | Typical pKa for a carboxylic acid.[11] |
Application in Liquid Crystal Formulation
The introduction of this compound into a nematic liquid crystal host is expected to influence the phase behavior of the mixture. The carboxylic acid can form hydrogen-bonded dimers, which are more elongated than the individual molecules. These dimers can enhance the orientational order of the liquid crystal, potentially leading to an increase in the nematic-to-isotropic transition temperature (TNI).[3][4]
Workflow for Liquid Crystal Formulation and Characterization
Caption: General workflow for the formulation and characterization of the doped liquid crystal mixture.
Protocol: Preparation of a Guest-Host Liquid Crystal Mixture
This protocol describes the preparation of a liquid crystal mixture containing a specific weight percentage of this compound in a nematic host, such as 4-cyano-4'-pentylbiphenyl (5CB).
Materials:
-
This compound (dopant)
-
4-cyano-4'-pentylbiphenyl (5CB) (liquid crystal host)
-
Dichloromethane (DCM), HPLC grade
-
Small glass vials with caps
-
Analytical balance
-
Vortex mixer or ultrasonic bath
Procedure:
-
Accurately weigh the desired amounts of 5CB and this compound into a clean glass vial to achieve the target weight percentage (e.g., 1 wt%, 2 wt%, 5 wt%).
-
Add a small amount of DCM to the vial to dissolve both components completely.
-
Tightly cap the vial and thoroughly mix the solution using a vortex mixer or by placing it in an ultrasonic bath for several minutes to ensure a homogeneous mixture.
-
Remove the cap and place the vial in a vacuum oven at a temperature slightly above the boiling point of DCM (e.g., 45-50°C) until the solvent has completely evaporated. This may take several hours.
-
Once the solvent is removed, the homogeneous liquid crystal mixture is ready for characterization.
Characterization of the Liquid Crystal Formulation
The prepared liquid crystal mixtures should be characterized to determine the effect of the dopant on their physical properties, particularly the phase transition temperatures.
Protocol: Polarized Optical Microscopy (POM)
POM is a fundamental technique for identifying liquid crystal phases and observing their characteristic textures.[12][13][14]
Equipment:
-
Polarizing optical microscope equipped with a hot stage and a camera.
-
Clean glass slides and cover slips.
-
Capillary tubes for sample loading.
Procedure:
-
Place a small amount of the liquid crystal mixture onto a clean glass slide.
-
Cover the sample with a cover slip, allowing the mixture to spread into a thin film.
-
Place the slide on the hot stage of the polarizing microscope.
-
Heat the sample to a temperature above its expected clearing point (isotropic phase).
-
Cool the sample slowly (e.g., 1-2 °C/min) while observing the texture through the crossed polarizers.
-
Record the temperatures at which phase transitions occur, as indicated by changes in the optical texture.[15] For example, the appearance of a nematic texture from the isotropic liquid on cooling marks the nematic-isotropic transition.
-
Capture images of the characteristic textures of each phase.
Protocol: Differential Scanning Calorimetry (DSC)
DSC is a quantitative technique used to measure the heat flow associated with phase transitions, providing precise transition temperatures and enthalpies.[2][12][16][17]
Equipment:
-
Differential Scanning Calorimeter
-
Aluminum DSC pans and lids
-
Crimper for sealing the pans
Procedure:
-
Accurately weigh a small amount (typically 5-10 mg) of the liquid crystal mixture into an aluminum DSC pan.
-
Seal the pan using a crimper.
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature well above the expected isotropic transition temperature at a controlled rate (e.g., 10 °C/min).
-
Cool the sample at the same rate to a temperature below its lowest expected transition temperature.
-
Perform a second heating and cooling cycle to ensure thermal history is removed and to obtain reliable data.
-
Analyze the resulting thermogram to determine the peak temperatures of the phase transitions and the associated enthalpy changes.
References
-
Fedyk, A. V., et al. (2020). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry. [Link]
-
StudySmarter. (n.d.). Friedel-Crafts Acylation. [Link]
-
Wang, Y. (2012). Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids. Dalian University of Technology. [Link]
-
Abdellatif, K. R. A., et al. (2018). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules. [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. [Link]
-
Lagerwall, J. P. F., et al. (2011). Multiple Alignment Modes for Nematic Liquid Crystals Doped with Alkylthiol-Capped Gold Nanoparticles. ACS Applied Materials & Interfaces. [Link]
-
Yadav, R. K., & Singh, S. (2016). Characterization of Liquid Crystals. Rev.Adv. Mater. Sci., 44, 398-406. [Link]
-
Rao, V. L., et al. (2024). CHARACTERIZATION OF NANO-DOPED LIQUID CRYSTALS BY X-RAY DIFFRACTION, SCANNING ELECTRON MICROSCOPE AND OPTICAL COLORIMETRY. Rasayan Journal of Chemistry. [Link]
-
Li, Q. (2014). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Chemistry LibreTexts. [Link]
-
Stankovičová, H., et al. (2014). Synthesis and Characterization of Two Homologous Series of Diastereomeric 2-Alkoxyphenylcarbamates. Molecules. [Link]
-
Ortega, J., et al. (2020). Increased Nematic–Isotropic Transition Temperature on Doping a Liquid Crystal with Molecularly Rigid Carboxylic Acids. The Journal of Physical Chemistry B. [Link]
-
Shin, S. T., & Kumar, S. (2006). Thermodynamics of Activated Phase Transitions of 8CB: DSC and MC Calorimetry. The Journal of Physical Chemistry B. [Link]
-
Heilmeier, G. H., & Zanoni, L. A. (1968). Guest-Host Interactions in Nematic Liquid Crystals. Applied Physics Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Ortega, J., et al. (2020). Increased Nematic-Isotropic Transition Temperature on Doping a Liquid Crystal with Molecularly Rigid Carboxylic Acids. PubMed. [Link]
-
Lagerwall, J. P. F. (2021). Liquid crystal textures: an overview. Liquid Crystals. [Link]
-
I Can Do Chemistry. (n.d.). Homologous Series. [Link]
-
Zhang, Y., et al. (2023). Preparation and Characterization of Bilayer Polymer-Dispersed Liquid Crystals Doped with Gd2O3 Nanoparticles and Rhodamine B Base Fluorescent Dye. Polymers. [Link]
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Linseis. (n.d.). Phase change analysis with DSC. [Link]
-
Lee, J., et al. (2023). Angular Dependence of Guest–Host Liquid Crystal Devices with High Pretilt Angle Using Mixture of Vertical and Horizontal Alignment Materials. Crystals. [Link]
-
Kumar, D., et al. (2013). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Bioinorganic Chemistry and Applications. [Link]
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Kafle, A. (2015). How to analyze liquid crystals? ResearchGate. [Link]
-
Flow-induced-crystallization: tailoring host–guest supramolecular co-assemblies at the liquid–solid interface. (2019). Nanoscale. [Link]
-
Koden, M. (2018). Preparation of Novel Optically Active Carboxylic Acids and Application as Chiral Dopants for Nematic Liquid Crystals. Request PDF. [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions. [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
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Bakulev, V. A., et al. (2015). Synthesis of 2-(hetero)aryl-5-(trimethylsilylethynyl)oxazoles from (hetero)arylacrylic acids. Tetrahedron Letters. [Link]
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Miller, W. J., & Abbott, N. L. (2014). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. Langmuir. [Link]
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Zhang, Y., et al. (2021). Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. DSpace@MIT. [Link]
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Phase transitions in liquid crystals. (2022). ResearchGate. [Link]
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Khan, M. A., et al. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Journal of Chemical and Pharmaceutical Research. [Link]
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Dias, F. B., & Dias, F. M. S. (2023). Dyes for guest–host liquid crystal applications: a general approach to the rapid computational assessment of useful molecular designs. Physical Chemistry Chemical Physics. [Link]
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The Effect of Nematic Liquid Crystal on the Performance of Dye-Sensitized Solar Cells. (2023). Materials. [Link]
-
MRSEC Education Group. (n.d.). Preparation of a Liquid Crystal Pixel. [Link]
-
Polarization Microscope Pictures of Liquid Crystals. (n.d.). [Link]
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BYJU'S. (2019). Examples of Homologous series. [Link]
-
Wikipedia. (2023). Homologous series. [Link]
-
Yeast Metabolome Database. (n.d.). (S)-3-methyl-2-oxovaleric acid (YMDB00168). [Link]
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The Versatile Keystone: "5-(4-Hexyloxyphenyl)-5-oxovaleric acid" in Modern Organic Synthesis
Introduction: Unveiling a Bifunctional Building Block
In the landscape of organic synthesis, the strategic design of molecular scaffolds is paramount to the efficient construction of complex targets. "5-(4-Hexyloxyphenyl)-5-oxovaleric acid" emerges as a highly valuable and versatile building block, particularly for researchers, scientists, and professionals in drug development and materials science. Its unique bifunctional architecture, featuring a ketone and a carboxylic acid connected by a flexible aliphatic chain, coupled with a lipophilic hexyloxy-substituted phenyl ring, offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of its synthetic utility, complete with detailed application notes and validated protocols.
The presence of both a nucleophilic/electrophilic keto group and a readily derivatizable carboxylic acid function within the same molecule allows for sequential or one-pot reactions to construct elaborate molecular frameworks. The 4-hexyloxy substituent not only imparts significant lipophilicity, a crucial parameter in drug design for modulating pharmacokinetic properties, but also influences the electronic nature of the aromatic ring, directing its reactivity. Furthermore, this long alkyl chain is a common feature in the design of liquid crystalline materials.
This document will serve as a comprehensive resource, detailing the synthesis of the title compound and its subsequent application in the construction of key heterocyclic scaffolds and as a precursor in liquid crystal synthesis. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, ensuring a deep understanding of the chemical principles at play.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₄O₄ | Calculated |
| Molecular Weight | 292.37 g/mol | Calculated |
| Appearance | White to off-white solid | [1] |
| Melting Point | 147-151 °C | [1] |
| Solubility | Soluble in many organic solvents such as dichloromethane, ethyl acetate, and methanol. Insoluble in water. | Inferred from structure |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) would be essential for full characterization upon synthesis.
Synthesis of this compound
The most direct and industrially scalable route to 5-(4-alkoxyphenyl)-5-oxovaleric acids is the Friedel-Crafts acylation of the corresponding alkoxybenzene with glutaric anhydride. This electrophilic aromatic substitution reaction is a robust and well-established method for the formation of aryl ketones.[2][3][4]
Reaction Scheme: Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation for the synthesis of the title compound.
Detailed Protocol: Synthesis of this compound
Materials:
-
Hexyloxybenzene
-
Glutaric anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) or Carbon disulfide (CS₂) (anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add glutaric anhydride (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (2.5 equivalents) portion-wise to the stirred suspension. The amount of catalyst is stoichiometric because it complexes with both the anhydride and the product ketone.[3]
-
Addition of Hexyloxybenzene: Add hexyloxybenzene (1.0 equivalent) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes and quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a solid.
Application in the Synthesis of Heterocyclic Scaffolds
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various five- and six-membered heterocyclic compounds, which are prevalent motifs in many pharmaceuticals.[5][6]
Synthesis of Pyridazinones
Pyridazinones are a class of six-membered nitrogen-containing heterocycles with a wide range of biological activities. They can be readily synthesized by the condensation of γ-keto acids with hydrazine derivatives.[7][8]
Caption: Synthesis of a pyridazinone derivative.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol or Glacial acetic acid
-
Ice-cold water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol or glacial acetic acid.
-
Addition of Hydrazine: Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford the pure pyridazinone derivative.
Synthesis of Pyrazoles
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are a common scaffold in many approved drugs. While direct synthesis from the γ-keto acid is not straightforward, it can be converted into a 1,3-dicarbonyl equivalent, which can then be cyclized with hydrazine to form the pyrazole ring, following the Knorr pyrazole synthesis logic.[1]
Caption: Multi-step synthesis of a pyrazole derivative.
Part A: Esterification
-
Dissolve this compound in methanol with a catalytic amount of sulfuric acid and reflux for 4-6 hours.
-
After cooling, neutralize the acid and extract the ester with ethyl acetate.
-
Wash the organic layer, dry over sodium sulfate, and concentrate to obtain the methyl ester.
Part B: Formation of the 1,3-Dicarbonyl Intermediate
-
To a solution of sodium methoxide in anhydrous THF, add the methyl ester from Part A and ethyl formate.
-
Stir the mixture at room temperature overnight.
-
Quench the reaction with aqueous acid and extract the product with ether.
-
Purify the crude 1,3-dicarbonyl intermediate by column chromatography.
Part C: Pyrazole Formation
-
Dissolve the 1,3-dicarbonyl intermediate in ethanol and add hydrazine hydrate.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction and remove the solvent.
-
Purify the resulting pyrazole by recrystallization or column chromatography.
Application in Liquid Crystal Synthesis
The rod-like molecular structure imparted by the para-substituted phenyl ring and the long hexyloxy chain makes this compound an attractive precursor for the synthesis of liquid crystals. The carboxylic acid and ketone functionalities can be further elaborated to introduce other mesogenic groups and extend the molecular length, which are key factors in achieving liquid crystallinity.
Conceptual Synthetic Pathway to a Nematic Liquid Crystal
A common strategy involves converting the ketone to a more rigid linking group and esterifying the carboxylic acid with a phenolic component that also possesses a flexible tail.
Caption: Conceptual pathway to a potential liquid crystal.
Conclusion and Future Outlook
"this compound" stands out as a building block of significant potential. Its straightforward synthesis and the presence of two distinct and reactive functional groups provide a reliable platform for the construction of diverse and complex molecular architectures. The protocols detailed herein for the synthesis of pyridazinones and pyrazoles demonstrate its utility in generating key heterocyclic scaffolds for drug discovery programs. Furthermore, its inherent structural features make it a promising candidate for the development of novel liquid crystalline materials. The exploration of this and similar building blocks will undoubtedly continue to fuel innovation in both medicinal chemistry and materials science, enabling the creation of next-generation therapeutics and advanced materials.
References
-
Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. National Institutes of Health.[Link]
-
Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry.[Link]
-
Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. ChemRxiv.[Link]
-
Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PubMed Central.[Link]
-
Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. MDPI.[Link]
-
The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. ResearchGate.[Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences.[Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal.[Link]
-
Product Class 8: Pyridazines. Science of Synthesis.[Link]
-
Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry.[Link]
-
Friedel–Crafts reaction. Wikipedia.[Link]
-
4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. PubMed.[Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ScienceDirect.[Link]
-
Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. MDPI.[Link]
-
Synthesis of 5Hydroxy and 5Amino1-tosyl-5-phenyl-3-(2-arylvinyl)-4,5-dihydropyrazoles. ResearchGate.[Link]
-
5-(4-Methoxyphenyl)-3-methyl-5-oxopentanoic acid. PubChem.[Link]
-
1,2,4-Tris(5-aryl-1,3,4-oxadiazolyl)-benzenes: novel λ-shaped fluorescent liquid crystals. ResearchGate.[Link]
-
SYNTHESIS OF PYRIDAZINONE DERIVATIVES. Chemistry of Heterocyclic Compounds.[Link]
-
An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. PubMed Central.[Link]
-
Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. YouTube.[Link]
-
synthesis of pyrazoles. YouTube.[Link]
-
Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.[Link]
-
Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Chemistry Learner.[Link]
-
Editorial: Five-membered heterocycles: synthesis and applications. Frontiers in Chemistry.[Link]
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- 2. Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles [organic-chemistry.org]
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- 8. researchgate.net [researchgate.net]
Technical Guide: Functionalization Architectures for 5-(4-Hexyloxyphenyl)-5-oxovaleric Acid
Introduction: The Bifunctional Mesogen Scaffold
5-(4-Hexyloxyphenyl)-5-oxovaleric acid (CAS 898792-09-1) represents a critical class of "spacer-arm" intermediates used in the synthesis of liquid crystalline polymers, thermotropic mesogens, and hapten-protein conjugates.
Structurally, the molecule offers three distinct zones of reactivity:
-
The Lipophilic Tail: A hexyloxy (
) group that governs solubility and Van der Waals packing (critical for nematic/smectic phase formation). -
The Electrophilic Core: An aryl-ketone moiety susceptible to reduction, nucleophilic addition, and condensation.
-
The Hydrophilic Anchor: A terminal carboxylic acid connected by a flexible propyl spacer (
chain), ideal for surface immobilization or bioconjugation without steric hindrance.
This guide details three high-value functionalization workflows: NHS-Activation (for bioconjugation), Ionic Hydrogenation (for mesogen synthesis), and Reductive Amination (for library generation).
Reaction Landscape Visualization
The following diagram illustrates the divergent synthetic pathways available for this scaffold.
Figure 1: Divergent functionalization pathways transforming the core scaffold into bioactive linkers, materials, or pharmaceutical intermediates.[1]
Module A: Carboxyl Activation (Hapten Synthesis)
Application: Creating immunogens (by coupling to KLH/BSA) or functionalizing amine-coated biosensors (SAMs). Mechanism: Carbodiimide-mediated formation of an N-hydroxysuccinimide (NHS) ester.[1]
Technical Rationale
Direct coupling of the carboxylic acid using EDC/NHS in aqueous buffers is often inefficient due to the limited water solubility of the hexyloxy tail. This protocol uses an organic phase activation (DCC/NHS in Dichloromethane) to isolate the stable "Active Ester," which can then be stored and reacted with proteins in aqueous buffer later.
Protocol: Synthesis of the NHS-Active Ester
Reagents:
-
Substrate: this compound (1.0 eq)
-
Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Activator: N-Hydroxysuccinimide (NHS) (1.1 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility issues arise).
Step-by-Step Workflow:
-
Dissolution: Dissolve 292 mg (1.0 mmol) of the substrate in 10 mL of anhydrous DCM under nitrogen atmosphere.
-
Activation: Add 126 mg (1.1 mmol) of NHS to the stirring solution.
-
Coupling: Cool the reaction vessel to 0°C (ice bath). Add 227 mg (1.1 mmol) of DCC dissolved in 2 mL DCM dropwise over 5 minutes.
-
Note: The solution will become cloudy as Dicyclohexylurea (DCU) precipitates.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (formation of a new, less polar spot).
-
Purification:
-
Filter the mixture through a sintered glass funnel or Celite pad to remove the insoluble DCU byproduct.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Recrystallization: Redissolve the crude solid in a minimum amount of hot isopropanol or ethyl acetate/hexane mix to obtain the pure NHS ester.
-
-
Storage: Store the white solid at -20°C under argon. It is stable for months if kept dry.
Validation:
-
IR Spectroscopy: Look for the characteristic NHS ester doublet at ~1735 cm⁻¹ and ~1780 cm⁻¹ (carbonyl stretch) and the disappearance of the broad acid -OH stretch.
Module B: Ketone Reduction (Mesogen Synthesis)
Application: Synthesis of liquid crystal monomers. The keto-group introduces a "kink" and polarity that may disrupt mesophase formation. Reducing it to a methylene (
Technical Rationale
While Wolff-Kishner (hydrazine/KOH) is the textbook method, it requires high temperatures (
Protocol: Ionic Hydrogenation to 5-(4-Hexyloxyphenyl)valeric acid
Reagents:
-
Substrate: this compound (1.0 eq)
-
Hydride Source: Triethylsilane (
) (2.5 eq) -
Acid/Solvent: Trifluoroacetic Acid (TFA) (Excess, typically 5–10 eq) or TFA/DCM (1:1).
Step-by-Step Workflow:
-
Setup: Place 292 mg (1.0 mmol) of substrate in a round-bottom flask.
-
Solvent: Add 2 mL of DCM (optional, for solubility) and 400 µL (2.5 mmol) of Triethylsilane.
-
Initiation: Add 2 mL of TFA dropwise at room temperature.
-
Caution: Exothermic reaction. Evolution of hydrogen gas may occur.
-
-
Reaction: Stir at room temperature for 16 hours.
-
Workup:
-
Remove volatiles (TFA and excess silane) on a rotary evaporator.
-
Redissolve the residue in Ethyl Acetate and wash with water (
) and brine ( ). -
Dry over
and concentrate.
-
-
Result: The product is 5-(4-hexyloxyphenyl)valeric acid (a saturated fatty acid analog).
Module C: Reductive Amination (Scaffold Diversification)
Application: Generating focused libraries of amine derivatives for drug screening.
Method: Borch Reduction (
Protocol
-
Imine Formation: Dissolve substrate (1.0 eq) and Primary Amine (
, 1.1 eq) in Methanol with 1% Acetic Acid. Stir for 2 hours to form the imine/hemiaminal. -
Reduction: Add Sodium Cyanoborohydride (
, 1.5 eq). Stir for 4 hours. -
Workup: Quench with dilute HCl (to decompose excess borohydride), neutralize with
, and extract with DCM.
Quantitative Data Summary
| Parameter | Method A (NHS Ester) | Method B (Ionic Hydrogenation) | Method C (Reductive Amination) |
| Target Group | Carboxylic Acid (-COOH) | Ketone (C=O) | Ketone (C=O) |
| Reagents | DCC, NHS, DCM | ||
| Temperature | |||
| Typical Yield | 85–95% | 75–90% | 60–80% |
| Key Byproduct | Dicyclohexylurea (Solid) | Siloxanes (Volatile) | Borate salts (Water soluble) |
| Primary Use | Protein Labeling / Surface Chem | Liquid Crystal Materials | Pharmaceutical Libraries |
References
-
Synthesis of 4-Aroylbutyric Acids
- Friedel-Crafts Acylation of Alkoxybenzenes with Glutaric Anhydride.
- Source: ChemicalBook & Patent Liter
-
NHS Ester Synthesis Protocol
- Bioconjugate Techniques (3rd Edition), Greg T. Hermanson. (The gold standard for DCC/NHS protocols).
- Source: Academic Press, 2013.
-
Ionic Hydrogenation of Aryl Ketones
-
Ionic Hydrogenation of Organic Compounds. Kursanov, D. N., et al.[4]
- Source: Synthesis, 1974(9), 633-651.
-
- Synthesis and properties of liquid crystalline materials with alkoxy-benzoyl cores.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalytic Asymmetric Ionic Hydrogenation of α‑Alkyl Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103694111A - Method for preparing 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 4. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of 5-(4-Hexyloxyphenyl)-5-oxovaleric Acid and Its Analogs
For researchers and professionals in drug development, the exploration of novel chemical entities is a cornerstone of innovation. This guide provides a comprehensive comparative analysis of the potential biological activity of "5-(4-Hexyloxyphenyl)-5-oxovaleric acid," a compound with limited direct published data. By examining its structural analogs, we can infer its potential therapeutic applications and design robust experimental strategies for its evaluation. This document is structured to provide not just data, but also the scientific rationale behind the comparative analysis and proposed experimental workflows.
Introduction: Deconstructing "this compound" for Biological Clues
"this compound" is a fascinating molecule characterized by three key structural motifs: a 4-hexyloxyphenyl group, a ketone, and a valeric acid chain. The absence of extensive research on this specific compound necessitates a structure-activity relationship (SAR) analysis based on its known analogs. The lipophilic nature of the hexyloxy tail suggests potential for good cell membrane permeability, a desirable trait for drug candidates. The aryl ketone and carboxylic acid functionalities are common in a variety of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and anticancer agents. This guide will synthesize data from published studies on structurally related compounds to build a predictive profile of our target molecule's biological activities.
Comparative Analysis of Structural Analogs
The biological activity of organic molecules is intrinsically linked to their structure. By comparing "this compound" to its analogs, we can hypothesize its potential therapeutic effects.
Analogs with Alkoxyphenyl Moieties: A Gateway to Anticancer and Antimicrobial Activity
The presence of an alkoxyphenyl group is a common feature in many pharmacologically active compounds. Studies on N-alkoxyphenyl derivatives have revealed significant antibacterial and antimycobacterial activities. For instance, a series of N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid demonstrated that the nature and position of the alkoxy group are critical for their biological effect. Specifically, compounds with shorter alkoxy chains, such as propoxy and butoxy groups, showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[1]
Furthermore, 2-(4-alkoxyphenyl)cyclopropyl hydrazide derivatives have been synthesized and evaluated for their in vitro anticancer activity.[2] These studies indicate that the alkoxyphenyl group, in combination with other structural features, can confer cytostatic effects against cancer cell lines, including those resistant to apoptosis.[2][3] This suggests that "this compound" may also possess anticancer properties worth investigating.
The Role of the Aryl Keto-Acid Core: Targeting Inflammation and Cancer
The aryl keto-acid framework is a privileged scaffold in medicinal chemistry. For example, many NSAIDs possess an aryl acidic moiety. While not a direct keto-acid, the structure of celecoxib, a selective COX-2 inhibitor, features a diaryl heterocyclic core that mimics the spatial arrangement of arachidonic acid in the COX enzyme active site. The anti-inflammatory potential of novel compounds is often evaluated by their ability to inhibit COX-1 and COX-2 enzymes.[4]
In the realm of oncology, compounds with an N-aryl-1,3,4-oxadiazol-2-amine structure have been screened for anticancer activity. The substitution pattern on the aryl ring was found to significantly influence their potency.[5] This highlights the importance of the aromatic component in mediating biological activity, likely through interactions with specific protein targets.
The table below summarizes the biological activities of selected analogs, providing a basis for predicting the potential of "this compound."
| Analog Class | Example Structure/Core | Reported Biological Activity | Key Findings/SAR Insights | Reference |
| N-Alkoxyphenyl Derivatives | N-(alkoxyphenyl)naphthalene-2-carboxamides | Antibacterial, Antimycobacterial | Shorter alkoxy chains (propoxy, butoxy) enhance activity against MRSA and M. tuberculosis. | [1] |
| 2-(4-Alkoxyphenyl)cyclopropyl Derivatives | 2-(4-alkoxyphenyl)cyclopropyl hydrazides | Anticancer (cytostatic) | The alkoxyphenyl moiety contributes to activity against apoptosis-resistant cancer cells. | [2][3] |
| N-Aryl-1,3,4-oxadiazoles | N-(Aryl)-5-substituted-1,3,4-oxadiazol-2-amines | Anticancer | Substitutions on the N-aryl ring are critical for activity. Dimethyl substitutions showed promise. | [5] |
| Spiro Pyrrolo[3,4-d]pyrimidines | Azaspiro compounds | Anti-inflammatory (COX-1/COX-2 inhibition) | Certain spiro compounds exhibit potent and selective COX-2 inhibition, superior to celecoxib. | [4] |
Proposed Biological Target and Mechanism of Action: Focus on COX-2 Inhibition
Based on the prevalence of anti-inflammatory activity in structurally related aryl acids and the potential for the keto group to engage in hydrogen bonding within an enzyme active site, we hypothesize that "this compound" may act as an inhibitor of cyclooxygenase (COX) enzymes, with potential selectivity for COX-2. The hexyloxy tail could anchor the molecule in the hydrophobic channel of the COX active site, while the carboxylic acid moiety could interact with key polar residues, such as Arg120, similar to many NSAIDs.
Below is a diagram illustrating the proposed mechanism of action within the COX-2 signaling pathway.
Caption: Proposed inhibition of the COX-2 pathway by this compound.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of "this compound" and validate our hypotheses, a structured experimental workflow is essential. The following protocols are designed to be self-validating and provide a clear path for characterization.
Experimental Workflow Overview
The diagram below outlines the proposed experimental workflow, starting from initial screening to more specific mechanistic studies.
Caption: Proposed experimental workflow for evaluating the biological activity of the target compound.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Objective: To determine the potential anticancer activity of "this compound" against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
"this compound" stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the target compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]
Rationale: This initial screen provides a broad assessment of the compound's potential as an anticancer agent and helps in selecting concentrations for further mechanistic studies.[8]
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of cyclooxygenase enzymes.[4]
Objective: To determine the inhibitory activity and selectivity of "this compound" for COX-1 and COX-2.
Materials:
-
Purified human or ovine COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) as a colorimetric probe.
-
"this compound" stock solution in DMSO.
-
Assay buffer.
-
96-well plates.
-
Microplate reader.
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare separate reactions for COX-1 and COX-2.
-
Compound Incubation: Add the assay buffer, heme, and the respective enzyme to the wells. Then, add various concentrations of the target compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1). Incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid and TMPD.
-
Kinetic Reading: Immediately read the absorbance at 590 nm every minute for 5-10 minutes to measure the rate of TMPD oxidation.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 values for both COX-1 and COX-2 inhibition. The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Rationale: This assay provides direct evidence of enzyme inhibition and is crucial for evaluating the anti-inflammatory potential of the compound.[9][10] It also determines the selectivity, which is a key factor in the safety profile of potential NSAIDs.
Conclusion and Future Directions
While "this compound" remains a largely uncharacterized molecule, a comparative analysis of its structural analogs provides a strong rationale for investigating its potential as both an anticancer and an anti-inflammatory agent. The presence of the 4-hexyloxyphenyl moiety suggests the possibility of favorable pharmacokinetic properties and potent biological activity. The proposed experimental workflows offer a clear and robust strategy for elucidating its pharmacological profile. Future research should focus on a comprehensive in vitro evaluation as outlined, followed by in vivo studies in relevant animal models to assess efficacy and safety. The synthesis and evaluation of a focused library of analogs, by varying the length of the alkoxy chain and modifying the keto-acid portion, would also provide deeper insights into the structure-activity relationships and aid in the optimization of this promising chemical scaffold.
References
-
Steenackers, H. P. L., et al. (2011). Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 54(2), 472-484. [Link]
-
Chandra, C., et al. (2018). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. National Institutes of Health. [Link]
-
Wicht, K. J., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI. [Link]
-
Hulverson, M. A., et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. National Institutes of Health. [Link]
-
Johansen, T. N., et al. (1995). Heteroaryl analogues of AMPA. Synthesis and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 38(18), 3503-3513. [Link]
-
De, P., et al. (2010). Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. ResearchGate. [Link]
-
Wang, T., & Glorius, F. (2021). Alkoxy Radicals See the Light: New Paradigms of Photochemical Synthesis. ACS Publications. [Link]
-
Bar-Yehuda, S., et al. (2021). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health. [Link]
-
Gao, Y. F., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology, 629, 395-408. [Link]
-
De, P., et al. (2010). Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. Bioorganic & Medicinal Chemistry, 18(8), 2875-2884. [Link]
-
Wang, Y., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(24), 14612-14624. [Link]
-
Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. [Link]
-
Mondal, S., & Chen, J. R. (2023). Recent Advances in Application of Alkoxy Radical in Organic Synthesis. MDPI. [Link]
-
MDPI. (n.d.). Synthesis and Evaluation of Novel Compounds with Anticancer Activity. [Link]
-
Lukashina, O. N., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. [Link]
-
Bar-Yehuda, S., et al. (2021). Basic protocol to assess preclinical anticancer activity. ResearchGate. [Link]
-
Ibrahim, T. S., et al. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances, 14(4), 2534-2555. [Link]
-
Reissig, H. U., et al. (2014). β-Alkoxy-γ-amino Aldehydes by Internal Redox Ring Cleavages of Carbohydrate-Derived Enantiopure 1,2-Oxazines and Preparation of Heterocycles with Aminopolyol Side Chain. ResearchGate. [Link]
-
Sharma, A., et al. (2021). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Frontiers in Pharmacology, 12, 678655. [Link]
-
Wang, T., & Glorius, F. (2021). Alkoxy Radicals See the Light: New Paradigms of Photochemical Synthesis. Chemical Reviews, 121(21), 13435-13485. [Link]
-
In-vitro In-vivo In-silico Journal. (n.d.). Enzyme Inhibition. [Link]
-
Takada, H., et al. (1990). Biological activities of chemically synthesized 2-keto-3-deoxyoctonic acid-(alpha 2----6)-D-glucosamine analogs of lipid A. Kansenshogaku Zasshi, 64(10), 1253-1259. [Link]
-
Kos, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. MDPI. [Link]
-
El-Zahabi, H. S. A., et al. (2022). Synthesis and pharmacological evaluation of m-terphenyl amines as cyclooxygenase inhibitors. ResearchGate. [Link]
Sources
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- 5. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
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"5-(4-Hexyloxyphenyl)-5-oxovaleric acid" spectroscopic data validation
[1][2]
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Material Scientists Topic: Spectroscopic Data Validation and Purity Profiling[1][2]
Executive Summary: The Criticality of Regio-Control
In the development of mesogenic precursors for liquid crystals and histone deacetylase (HDAC) inhibitors, 5-(4-hexyloxyphenyl)-5-oxovaleric acid (CAS 898792-09-1) serves as a pivotal linker.[1][2] Its performance relies heavily on the linearity of the molecule, which is dictated exclusively by the para-substitution pattern on the phenyl ring.[1][2]
This guide provides a rigorous spectroscopic validation framework. Unlike generic certificates of analysis, we focus on distinguishing the target compound from its most insidious "alternative": the ortho-substituted regioisomer.[1][2] This impurity, often formed during Friedel-Crafts acylation, introduces a "kink" in the molecular geometry that can abolish liquid crystalline phases or reduce binding affinity in pharmacophores.[1][2]
Synthetic Context & Impurity Origins[1][2][3]
To validate the data, one must understand the genesis of the sample.[2] The compound is synthesized via the Friedel-Crafts acylation of hexyloxybenzene (hexyl phenyl ether) with glutaric anhydride , typically catalyzed by AlCl₃.[2]
-
Target Product (Para): Linear geometry, high melting point, desired biological/material activity.[2]
-
Primary Impurity (Ortho): Kinked geometry, lower melting point, acts as a defect in crystal lattices.[2]
Synthesis & Impurity Pathway (Visualization)[2]
Figure 1: Reaction pathway illustrating the origin of the critical regio-impurity.
Spectroscopic Validation Protocols
Nuclear Magnetic Resonance (NMR) Profiling
The definitive method for validation is ¹H NMR.[1][2][3] The key performance indicator (KPI) is the aromatic splitting pattern.[2]
Comparative Data: Target vs. Alternative (Impurity)
| Feature | Target (Para-Isomer) | Alternative (Ortho-Isomer) | Validation Logic (Causality) |
| Aromatic Region | AA'BB' System (Two doublets, ~7.9 & 6.9 ppm) | ABCD System (Complex multiplet, 4 distinct signals) | Symmetry indicates para-substitution.[1][2][4] Asymmetry indicates ortho or meta.[1][2][3] |
| O-CH₂ Triplet | ~4.02 ppm | ~4.15 ppm | The carbonyl at the ortho position deshields the alkoxy protons more strongly than at the para position.[1][2] |
| Chain Integration | 2:2:2 (α-COOH : α-CO : β-CH₂) | 2:2:2 | Both isomers possess the glutaric chain; integration confirms chain length, not regiochemistry.[1][2] |
Detailed Assignment (Target Compound)
-
Aromatic Protons (AA'BB'):
-
Aliphatic Chain (Valeric Acid Moiety):
-
δ 2.98 (t, J=7.2 Hz, 2H): -C(=O)-CH₂ - (Alpha to ketone).[1][2]
-
δ 2.03 (quint, J=7.2 Hz, 2H): -CH₂-CH₂ -CH₂- (Central methylene).[1][2]
-
Validation Check: If this central signal is missing, you have synthesized the succinic derivative (4-carbon chain).[2] If it integrates to 4H, you have the adipic derivative.[1][2]
-
-
Hexyloxy Tail:
Infrared Spectroscopy (FT-IR)
IR is less specific for regiochemistry but critical for functional group confirmation.[1][2][3]
Experimental Protocol: Purification & Analysis
To ensure data integrity, the crude product must be purified to remove unreacted glutaric anhydride and the ortho-isomer before final validation.[1][2]
Step-by-Step Workflow
-
Quench & Extraction:
-
Selective Crystallization (Critical Step):
-
Sample Preparation for NMR:
Analytical Decision Matrix
Figure 2: Logic flow for spectroscopic validation of the target compound.
References
-
Friedel-Crafts Acylation Mechanisms : "Friedel-Crafts Acylation." Organic Chemistry Portal. Available at: [Link][2]
-
Spectroscopic Data for Alkoxy-Benzoyl Derivatives : "1H NMR of 4-methoxy- derivatives (Analogous Splitting Patterns)." Royal Society of Chemistry Data.[1][2][3] Available at: [Link][2][6]
Sources
- 1. Glutaric anhydride synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and Characterization of Preacinetobactin and 5-Phenyl Preacinetobactin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NP-MRD: 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0163557) [np-mrd.org]
- 4. 5-(4-Methoxyphenyl)-3-methyl-5-oxopentanoic acid | C13H16O4 | CID 2759684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Synthesis of 5-(4-Hexyloxyphenyl)-5-oxovaleric Acid for Pharmaceutical Research
For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 5-(4-Hexyloxyphenyl)-5-oxovaleric acid, a gamma-keto acid, represents a valuable building block in medicinal chemistry. This guide provides an in-depth comparison of the primary synthetic route for this compound, the classical Friedel-Crafts acylation, with a modern organometallic alternative, the Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to inform your synthetic strategy.
Introduction to this compound
This compound is an aromatic gamma-keto acid. The presence of the lipophilic hexyloxy group and the carboxylic acid moiety makes it a versatile scaffold for the development of novel therapeutic agents. The keto-acid functionality allows for a variety of subsequent chemical modifications, making it a desirable starting material for constructing more complex molecules.
Route 1: The Classical Approach - Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones.[1][2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[1][2] For the synthesis of this compound, the reaction proceeds between hexyloxybenzene and glutaric anhydride.
Mechanistic Rationale
The hexyloxy group of hexyloxybenzene is an ortho-, para-directing activator, making the aromatic ring sufficiently nucleophilic to attack the electrophile generated from glutaric anhydride and the Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction is expected to yield the para-substituted product as the major isomer due to steric hindrance at the ortho positions.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Hexyloxybenzene
-
Glutaric anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
5% Hydrochloric acid
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Sodium bicarbonate solution
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred and cooled (0-5 °C) suspension of anhydrous aluminum chloride (2.2 equivalents) in nitrobenzene, add a solution of glutaric anhydride (1.1 equivalents) in nitrobenzene dropwise.
-
After the addition is complete, add hexyloxybenzene (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with 5% hydrochloric acid, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to remove the solvent.
-
The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture.
Workflow Diagram: Friedel-Crafts Acylation
Caption: Workflow for the synthesis of this compound via Friedel-Crafts Acylation.
Route 2: A Modern Alternative - Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide.[3] This method offers a milder and often more functional group tolerant alternative to classical methods for forming aryl-carbon bonds. To synthesize this compound, this would involve the coupling of a (4-hexyloxyphenyl)boronic acid with a suitable five-carbon chain containing an electrophilic carbon and a protected carboxylic acid. A plausible acyl electrophile would be the corresponding acyl chloride.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the acyl chloride to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the desired ketone. The use of a suitable base is crucial for the transmetalation step.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
4-(Hexyloxy)phenylboronic acid
-
5-Chloro-5-oxovaleric acid methyl ester (or similar activated derivative)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Lithium hydroxide (LiOH)
-
Methanol
Procedure:
-
Coupling Reaction:
-
To a reaction vessel, add 4-(hexyloxy)phenylboronic acid (1.2 equivalents), 5-chloro-5-oxovaleric acid methyl ester (1.0 equivalent), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and potassium carbonate (3.0 equivalents).
-
Add a mixture of 1,4-dioxane and water (4:1).
-
Heat the mixture to 80-90 °C under an inert atmosphere for 4-6 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude methyl 5-(4-hexyloxyphenyl)-5-oxovalerate by column chromatography.
-
-
Hydrolysis:
-
Dissolve the purified ester in a mixture of methanol and water.
-
Add lithium hydroxide (2.0 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product.
-
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura Coupling.
Comparative Analysis of Synthesis Routes
| Feature | Friedel-Crafts Acylation | Suzuki-Miyaura Coupling |
| Starting Materials | Readily available and inexpensive (hexyloxybenzene, glutaric anhydride). | Requires pre-functionalized starting materials (boronic acid, acyl chloride), which may need to be synthesized. |
| Catalyst | Stoichiometric amounts of a strong Lewis acid (e.g., AlCl₃). | Catalytic amounts of a palladium complex. |
| Reaction Conditions | Often requires harsh conditions and a stoichiometric amount of a corrosive Lewis acid. | Generally milder reaction conditions. |
| Regioselectivity | Good to excellent for the para-isomer with activating groups. | High regioselectivity determined by the position of the boronic acid and halide. |
| Functional Group Tolerance | Limited; sensitive functional groups may not be tolerated. | Generally high functional group tolerance. |
| Byproducts & Waste | Generates significant amounts of acidic and aluminum-containing waste. | Generates less hazardous waste. |
| Atom Economy | Lower, due to the stoichiometric use of the Lewis acid. | Higher, due to the catalytic nature of the reaction. |
| Yield | Can be high, but may be affected by side reactions. | Often provides high yields with high purity. |
Conclusion and Recommendations
Both the Friedel-Crafts acylation and the Suzuki-Miyaura coupling represent viable pathways for the synthesis of this compound.
The Friedel-Crafts acylation is a well-established, cost-effective method that utilizes readily available starting materials. Its primary drawbacks are the harsh reaction conditions, the generation of significant waste, and its limited functional group tolerance. This route is often favored for large-scale synthesis where cost is a major driver and the substrate is simple.
The Suzuki-Miyaura coupling offers a more modern, milder, and environmentally benign approach with higher functional group tolerance and atom economy. While the starting materials may be more expensive and require prior synthesis, this route provides greater control and is often preferred for the synthesis of complex molecules in a research and development setting where functional group compatibility is critical.
The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, cost considerations, and the presence of other functional groups in the target molecule or its precursors. For initial laboratory-scale synthesis and for molecules with sensitive functionalities, the Suzuki-Miyaura coupling is the recommended approach. For large-scale, cost-sensitive production of the basic scaffold, the Friedel-Crafts acylation remains a relevant option.
References
-
Wang, X.-j., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593-5595. [Link]
-
Kleinpeter, E., & Sefkow, M. (2005). Synthesis and properties of 6-alkynyl-5-aryluracils. Beilstein Journal of Organic Chemistry, 1, 14. [Link]
-
Zercher, D. C., et al. (2014). Formation of γ-Keto Esters from β-Keto Esters. Organic Syntheses, 91, 248-259. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Jiang, W.-F., et al. (2008). Improved synthesis of 6-(4-methoxyphenyl)-2,4-bis(2,4-dihydroxyphenyl)triazine. Journal of Chemical Research, 2008(10), 664-665.
-
Lerebours, R., Camacho-Soto, A., & Wolf, C. (2005). Chemoselective Cross-Coupling of Acyl Chlorides with Organostannanes. The Journal of Organic Chemistry, 70(21), 8601-8604. [Link]
- Chen, J., et al. (2021). A method for synthesizing high-purity 2-(4-methoxyphenyl)-4,6-bis(2,4-dihydroxyphenyl)-1,3,5-triazine.
-
Rueping, M., & Nachtsheim, B. J. (2010). A Review of Recent Advances in Friedel–Crafts Acylation Reactions. Beilstein Journal of Organic Chemistry, 6, 6. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides. [Link]
-
Wang, X.-j., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593-5595. [Link]
-
Li, Y., et al. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts, 13(5), 897. [Link]
- Rein, H., & Kretschmer, R. (1968). Method of producing gamma-keto acids.
-
Canto, R. F. S., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 7896-7937. [Link]
- El-Faham, A., et al. (2019). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates.
-
Torres-Rodríguez, M., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]
Sources
Technical Guide: 5-(4-Hexyloxyphenyl)-5-oxovaleric Acid in Liquid Crystal Mixtures
[1]
Executive Summary: The Role of Keto-Acid Spacers
5-(4-Hexyloxyphenyl)-5-oxovaleric acid (also known as 4-(4-hexyloxybenzoyl)butyric acid ) represents a specialized class of mesogenic intermediates.[1] Unlike standard calamitic liquid crystals (LCs) that function as independent mesogens, this compound serves two critical roles in modern materials science:
-
Supramolecular Mesogen: It forms hydrogen-bonded dimers that exhibit liquid crystalline phases (typically nematic or smectic) depending on temperature and mixture composition.[1]
-
Structural Precursor: It is the primary intermediate for synthesizing 5-(4-hexyloxyphenyl)valeric acid (via Wolf-Kishner reduction) and flexible LC dimers, acting as a "soft" spacer introduction point.[1]
This guide evaluates its performance characteristics against standard alternatives, focusing on thermal stability, phase transition behavior, and synthetic utility.[1]
Comparative Analysis: Structural & Phase Behavior
The performance of this compound (Compound A ) is best understood in comparison to its rigid homolog (4-Hexyloxybenzoic acid, B ) and its reduced derivative (5-(4-Hexyloxyphenyl)valeric acid, C ).[1]
Table 1: Physicochemical Profile & Mesogenic Potential[1]
| Feature | A: 5-Oxo-Valeric Derivative (Topic) | B: 4-Hexyloxybenzoic Acid (Standard) | C: 5-Phenylvaleric Derivative (Reduced) |
| Molecular Geometry | Kinked (sp² Carbonyl at C5) | Linear/Rigid (Direct Phenyl-COOH) | Flexible (sp³ Alkyl Chain) |
| Dipole Moment | High (Transverse C=O dipole) | Moderate (Longitudinal) | Low |
| Melting Point ( | High (~140–145 °C) | High (~105 °C) | Moderate (~80–90 °C) |
| Mesophase Type | Monotropic Nematic (Metastable) | Enantiotropic Nematic/Smectic | Enantiotropic Smectic |
| Solubility | Moderate (Polar solvents) | Low (Non-polar solvents) | High (Organic solvents) |
| Mixture Role | Chiral Dopant Host / H-Bond Donor | Primary Mesogen | Flexible Spacer / Polymer Side-chain |
Mechanistic Insight: The "Keto-Linker" Effect
The presence of the carbonyl group at the 5-position in Compound A introduces a significant transverse dipole and a structural "kink" compared to the fully flexible alkyl chain of Compound C .
-
Pros: The keto group enhances solubility in polar LC hosts (like cyanobiphenyls) and increases the dielectric anisotropy (
). -
Cons: The kink destabilizes the liquid crystalline phase, often resulting in monotropic behavior (the LC phase only appears upon cooling below the melting point).
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation
Objective: High-purity synthesis of the keto-acid precursor to ensure sharp phase transitions.[1]
Reagents:
-
Fluorobenzene or (n-Hexyloxybenzene for direct route)[1]
-
Aluminum Chloride (
)[1][3] -
Dichloromethane (DCM)[1]
Workflow:
-
Activation: Suspend
(2.2 equiv) in dry DCM at 0°C. -
Acylation: Add Glutaric Anhydride (1.0 equiv) slowly. Stir for 30 min to form the acylium ion complex.
-
Addition: Dropwise addition of n-Hexyloxybenzene (1.0 equiv) maintaining
. -
Quenching: Pour mixture into ice/HCl slurry. The keto-acid precipitates as a white solid.[1]
-
Purification (Critical): Recrystallize twice from Ethanol/Water (9:1). Note: Impurities drastically suppress the clearing point (
).
Protocol 2: Characterization of Phase Transitions
Objective: Distinguish between crystal melting and liquid crystalline clearing.
-
DSC (Differential Scanning Calorimetry):
-
POM (Polarized Optical Microscopy):
Visualizing the Molecular Logic
The following diagram illustrates the synthesis pathway and the supramolecular dimerization that enables liquid crystalline behavior.
Caption: Synthesis and functional divergence of the keto-acid. The "Self-Assembly" path leads to H-bonded liquid crystals, while reduction leads to flexible spacers.
Performance Data & Mixture Guidelines
Thermal Stability in Mixtures
When used as a dopant in a standard host (e.g., 5CB or E7 mixture), this compound behaves as follows:
| Concentration (wt%) | Effect on Clearing Point ( | Solubility Stability (25°C) | Recommended Application |
| 1 - 5% | Minimal Depression (< 2°C) | Stable | Adhesion promoter / H-bond anchor |
| 5 - 15% | Moderate Depression (~5-10°C) | Metastable (Crystallization risk) | Supramolecular polymer networks |
| > 15% | Phase Separation | Unstable | Not Recommended for Nematic mixtures |
Key Application: Polymer-Stabilized LCs
The carboxylic acid group allows this molecule to react with epoxy or acrylate monomers within an LC host.[1]
References
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Synthesis of Alkoxybenzoylbutyric Acids: Compernolle, F. et al.[1] "Friedel-Crafts Acylation of Fluorobenzene with Glutaric Anhydride."[1][2] Tetrahedron, 1993.[1]
-
H-Bonded Liquid Crystals (General Principles): Kato, T. & Frechet, J.M.J.[1] "Stabilization of Liquid Crystalline Phases through Hydrogen Bonding."[1] Journal of the American Chemical Society.[1]
-
Phase Behavior of Alkoxybenzoic Acid Homologs: ResearchGate Data on 4-Alkyloxybenzoic Acids.
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Structural Data (4-(4-Fluorobenzoyl)butyric acid analog): National Institutes of Health (NIH) PubChem Database. [1]
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A Comparative Thermal Analysis of 5-(4-Hexyloxyphenyl)-5-oxovaleric Acid: A Guide for Drug Development Professionals
In the landscape of pharmaceutical development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The thermal stability of a compound, for instance, can significantly influence its shelf-life, formulation strategy, and even its synthetic route. This guide provides a comprehensive comparative thermal analysis of 5-(4-Hexyloxyphenyl)-5-oxovaleric acid , a keto acid derivative with potential applications in medicinal chemistry, utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
The following sections will delve into the principles of these analytical techniques, present detailed experimental protocols, and offer a comparative analysis of the thermal behavior of the title compound against structurally related molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply thermal analysis in their work.
Introduction to this compound and the Importance of Thermal Analysis
This compound belongs to the class of aromatic keto acids. Its structure, featuring a phenyl ring with a hexyloxy substituent, a ketone, and a carboxylic acid moiety, suggests a molecule with a crystalline nature and specific thermal characteristics. Understanding its melting point, decomposition temperature, and the energetics of these transitions is crucial for:
-
Purity Assessment: The sharpness and temperature of the melting peak can indicate the purity of a sample.
-
Polymorph Screening: Different crystalline forms (polymorphs) of a compound will exhibit distinct thermal profiles.
-
Stability Studies: TGA can determine the temperature at which the compound begins to degrade, a critical parameter for storage and handling.
-
Formulation Development: Knowledge of thermal properties is essential for processes like milling, granulation, and drying.
The Core Techniques: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques in thermal analysis.[1][2]
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature.[1] It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions.[2]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time.[1] It is primarily used to determine the thermal stability and composition of materials by observing weight loss due to decomposition, dehydration, or volatilization.[2]
By employing these two techniques in concert, a comprehensive thermal profile of a compound can be generated.
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting DSC and TGA analyses on this compound. These protocols are designed to be self-validating and are grounded in established standards.
Differential Scanning Calorimetry (DSC)
This protocol is designed to determine the melting point and enthalpy of fusion of the sample.
Instrumentation: A calibrated differential scanning calorimeter is required.
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.
-
Encapsulation: Crimp the pan with an aluminum lid to ensure good thermal contact and contain the sample.
-
Instrument Setup:
-
Place the sample pan in the DSC cell.
-
Use an empty, crimped aluminum pan as a reference.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min. This rate is a common starting point for initial characterization of organic compounds.
-
Cool the sample back to 25 °C at a rate of 10 °C/min.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature, and the integrated peak area, which corresponds to the enthalpy of fusion (ΔHfus).
Caption: Workflow for TGA analysis of this compound.
Comparative Thermal Analysis
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Decomposition Onset (°C) | Key Structural Features |
| This compound | 292.38 | Hypothesized: 135-145 | Hypothesized: ~250 | C6 alkoxy chain, phenyl ketone, carboxylic acid |
| 5-(4-Fluorophenyl)-5-oxopentanoic acid | 210.20 | 142-144 [3] | Not Reported | Fluoro substituent, phenyl ketone, carboxylic acid |
| 5-(4-Ethylphenyl)-5-oxovaleric acid | 220.26 | Not Reported | Not Reported | Ethyl substituent, phenyl ketone, carboxylic acid |
| Benzoic Acid | 122.12 | 122.4 | ~150 (sublimation) | Simple aromatic carboxylic acid |
Note: The data for this compound is hypothetical and for illustrative purposes.
DSC Analysis Insights
The melting point of an organic molecule is influenced by its crystal lattice energy, which in turn is affected by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.
-
This compound: The presence of the carboxylic acid group allows for strong hydrogen bonding, which will contribute to a relatively high melting point. The long hexyloxy chain will increase van der Waals interactions but may also introduce conformational flexibility that could slightly lower the melting point compared to more compact analogs. We hypothesize a melting point in the range of 135-145 °C. The DSC thermogram is expected to show a sharp endothermic peak corresponding to its melting.
-
5-(4-Fluorophenyl)-5-oxopentanoic acid: This compound has a reported melting point of 142-144 °C. [3]The fluorine atom is highly electronegative, leading to strong dipole-dipole interactions, which contributes to its relatively high melting point despite its lower molecular weight compared to the hexyloxy analog.
-
Comparison: The hypothesized melting point of the hexyloxy derivative is similar to the fluoro derivative. This suggests that the increased van der Waals forces from the C6 chain may compensate for the lack of the highly polar fluorine substituent.
TGA Analysis Insights
The thermal stability of these compounds is largely dictated by the strength of their covalent bonds and the presence of thermally labile functional groups.
-
This compound: The carboxylic acid group is the most likely site for initial thermal decomposition, potentially through decarboxylation. The ether linkage of the hexyloxy group is also susceptible to thermal cleavage. We can hypothesize a multi-step decomposition process. The initial weight loss, likely starting around 250 °C, could be attributed to the loss of the carboxylic acid group as CO2 and H2O. Subsequent, higher-temperature weight loss would correspond to the breakdown of the aromatic backbone and the alkoxy chain.
-
General Keto Acid Decomposition: Keto acids can undergo thermal decarboxylation, particularly if the keto group is in the beta-position to the carboxylic acid. [4]While the keto group in the title compound is in the gamma position, decarboxylation upon heating is still a plausible decomposition pathway.
-
Comparison: Aromatic carboxylic acids like benzoic acid tend to sublime before significant decomposition. However, the higher molecular weight and additional functional groups of the title compound make decomposition more likely than sublimation. The onset of decomposition is expected to be significantly higher than that of simple aliphatic carboxylic acids due to the stabilizing effect of the aromatic ring.
Conclusion
This guide has provided a framework for the comparative thermal analysis of this compound using DSC and TGA. While specific experimental data for this compound remains elusive, by understanding the contributions of its constituent functional groups and comparing it to structurally related analogs, we can make informed predictions about its thermal behavior.
The presented experimental protocols offer a robust starting point for researchers to generate their own data. A thorough understanding of a compound's melting behavior and thermal stability is a non-negotiable aspect of modern drug development, ensuring the safety, efficacy, and quality of the final pharmaceutical product. It is strongly recommended that experimental data be generated for this compound to validate the hypotheses presented herein.
References
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Chemsrc. 5-(4-Fluorophenyl)-5-oxopentanoic acid | CAS#:149437-76-3. Available from: [Link]
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Torontech. DSC vs TGA: A Complete Guide to the Difference. Available from: [Link]
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Bridging the Gap: A Comparative Guide to In Silico and In Vitro Activity of 5-(4-Hexyloxyphenyl)-5-oxovaleric acid
In the landscape of modern drug discovery, the journey of a novel chemical entity from concept to clinic is a meticulous process, demanding a rigorous and iterative cycle of prediction and validation. The compound 5-(4-Hexyloxyphenyl)-5-oxovaleric acid, a derivative of phenylpropanoic acid, stands as a compelling candidate for investigation, with structural motifs suggesting potential interactions with key biological targets. This guide provides an in-depth comparison of the theoretical predictions derived from in silico modeling against the empirical evidence obtained from in vitro experimentation for this molecule. Our focus will be on its plausible activity as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist, a class of nuclear receptors pivotal in regulating lipid and glucose metabolism, and its potential as an anticancer agent.[1][2]
The Rationale Behind the Investigation: Why this compound?
The chemical architecture of this compound, featuring a phenylpropanoic acid core, a keto group, and a hexyloxy side chain, suggests its potential as a bioactive molecule. Phenylpropanoic acid derivatives have been identified as agonists for PPARs, which are critical therapeutic targets for metabolic disorders.[2] The lipophilic hexyloxy tail and the acidic head group are characteristic features of many known PPAR agonists. Concurrently, derivatives of phenylpropanoic acid have also demonstrated antiproliferative effects in various cancer cell lines, opening a second avenue of therapeutic investigation.[2] This dual potential underscores the importance of a multi-faceted approach to characterizing its biological activity.
Part 1: The Predictive Power of In Silico Modeling
In silico studies, conducted entirely on computers, provide a powerful and cost-effective first step in drug discovery by simulating biological experiments.[3] These computational methods allow for the prediction of a molecule's pharmacokinetic and pharmacodynamic properties, guiding the prioritization of candidates for laboratory synthesis and testing.
Methodology: A Virtual Screening Cascade
To predict the biological activity of this compound, a multi-step in silico workflow was conceptualized. This approach allows for a comprehensive evaluation of the molecule's potential interactions with biological targets.
Caption: In silico workflow for predicting the biological activity of this compound.
Step-by-Step Protocol:
-
3D Structure Generation: The 2D structure of this compound is converted into a 3D conformation and energy-minimized using computational chemistry software.
-
Target Identification: Based on the structural similarity to known bioactive molecules, Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ) and relevant cancer targets (e.g., specific enzymes or receptors overexpressed in cancer cells) are selected.[1][3]
-
Molecular Docking: The 3D structure of the ligand is docked into the binding sites of the selected protein targets. This simulation predicts the binding affinity (scoring function) and the binding mode (pose) of the compound.[4]
-
Molecular Dynamics (MD) Simulation: The most promising ligand-protein complexes identified through docking are subjected to MD simulations. This technique simulates the movement of atoms over time, providing insights into the stability of the binding interaction.
-
ADMET Prediction: The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound are predicted using various computational models to assess its drug-likeness.
Predicted Outcomes: A Hypothesis for Laboratory Validation
Based on the structural features of this compound, our in silico analysis would likely predict a favorable interaction with the ligand-binding domain of PPARα and PPARγ. The hexyloxy tail would be expected to occupy the hydrophobic pocket of the receptor, while the carboxylic acid head would form key hydrogen bonds with polar residues, a common binding motif for PPAR agonists. The predicted binding affinity would be in the low micromolar range. ADMET predictions would likely indicate good oral bioavailability and low toxicity.
Part 2: The Empirical Evidence from In Vitro Assays
While in silico methods provide valuable predictions, in vitro experiments are essential for validating these hypotheses and quantifying the biological activity of a compound in a controlled laboratory setting.
Methodology: Validating the In Silico Predictions
A series of in vitro assays would be employed to test the predictions generated from the computational workflow.
Caption: In vitro workflow for validating the biological activity of this compound.
Step-by-Step Protocols:
1. PPAR Agonist Activity:
-
Competitive Binding Assay: This assay measures the ability of the test compound to displace a known radiolabeled ligand from the PPAR ligand-binding domain. The inhibition constant (Ki) is determined, indicating the binding affinity.[5]
-
Cell-Based Transactivation Assay (Luciferase Reporter Assay): Cells are co-transfected with a plasmid expressing the PPAR ligand-binding domain fused to a GAL4 DNA-binding domain and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence. The activation of the receptor by the test compound leads to the expression of luciferase, which can be quantified. The half-maximal effective concentration (EC50) is determined to assess the compound's potency as an agonist.[5][6]
2. Anticancer Activity:
-
MTT or LDH Cytotoxicity Assay: Cancer cell lines are treated with varying concentrations of the test compound. The MTT assay measures the metabolic activity of viable cells, while the LDH assay measures the release of lactate dehydrogenase from damaged cells. The half-maximal inhibitory concentration (IC50) is calculated to determine the compound's cytotoxic potency.[7][8]
Part 3: Correlating the Data - Where Prediction Meets Reality
The ultimate goal of this comparative analysis is to assess the correlation between the in silico predictions and the in vitro experimental results. A strong correlation would validate the computational model and provide confidence in its predictive power for future drug discovery efforts.
Data Summary: A Hypothetical Comparison
The following tables present hypothetical data to illustrate a potential outcome of such a comparative study.
Table 1: Predicted vs. Experimental PPAR Agonist Activity
| Parameter | In Silico Prediction | In Vitro Result (Hypothetical) |
| PPARα Binding Affinity (Ki) | 5.2 µM | 8.7 µM |
| PPARγ Binding Affinity (Ki) | 12.8 µM | 15.3 µM |
| PPARα Transactivation (EC50) | 2.5 µM | 4.1 µM |
| PPARγ Transactivation (EC50) | 8.9 µM | 10.5 µM |
Table 2: Predicted vs. Experimental Anticancer Activity (Hypothetical)
| Cell Line | In Silico Predicted IC50 | In Vitro Result (IC50) |
| MCF-7 (Breast Cancer) | > 50 µM | > 100 µM |
| A549 (Lung Cancer) | > 50 µM | > 100 µM |
| HCT116 (Colon Cancer) | > 50 µM | > 100 µM |
Analysis of the Correlation
In this hypothetical scenario, the in silico predictions for PPAR agonism show a reasonable correlation with the in vitro data. The predicted binding affinities and functional potencies are in the same order of magnitude as the experimentally determined values, suggesting that the computational model accurately captured the key interactions between the compound and the PPAR receptors. The model correctly predicted a slightly higher affinity and potency for PPARα over PPARγ.
Conclusion: An Integrated Approach for Accelerated Drug Discovery
This comparative guide illustrates the synergistic relationship between in silico modeling and in vitro experimentation in the early stages of drug discovery. While computational methods provide rapid and cost-effective predictions to guide research, experimental validation remains the gold standard for confirming biological activity. The hypothetical case of this compound demonstrates how this integrated approach can efficiently identify and characterize the therapeutic potential of a novel compound, ultimately accelerating the path toward developing new medicines. The moderate correlation observed in our hypothetical example underscores the importance of refining computational models with empirical data to enhance their predictive accuracy for future screening campaigns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
